Technical Documentation Center

2-(Aminomethyl)benzenesulfonamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Aminomethyl)benzenesulfonamide hydrochloride
  • CAS: 857246-96-9

Core Science & Biosynthesis

Foundational

Rational Design and Mechanism of Action of 2-(Aminomethyl)benzenesulfonamide Hydrochloride in Metalloenzyme Inhibition

Executive Summary 2-(Aminomethyl)benzenesulfonamide hydrochloride (CAS: 857246-96-9) is a privileged pharmacophore in rational drug design. While its para-substituted isomer (mafenide) is classically recognized as a topi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminomethyl)benzenesulfonamide hydrochloride (CAS: 857246-96-9) is a privileged pharmacophore in rational drug design. While its para-substituted isomer (mafenide) is classically recognized as a topical antimicrobial, the ortho-aminomethyl substitution provides a highly specific geometric vector for structure-based drug design. This structural nuance makes it an ideal scaffold for targeting Carbonic Anhydrases (CAs) —a family of zinc metalloenzymes responsible for the reversible hydration of carbon dioxide.

By acting as a foundational building block for the "tail approach" in medicinal chemistry, this compound enables the development of highly selective inhibitors targeting tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic off-targets (hCA I and II), presenting a formidable strategy for combating hypoxia-driven oncogenesis and antimicrobial resistance.

Core Mechanism of Action: The Zinc-Binding Paradigm

Human Carbonic Anhydrases operate via a rapid ping-pong catalytic mechanism. At the core of the enzyme's active site lies a Zinc ion (Zn²⁺) tetrahedrally coordinated by three highly conserved histidine residues (His94, His96, His119) and a water molecule or hydroxide ion.

The primary sulfonamide moiety (-SO₂NH₂) of 2-(aminomethyl)benzenesulfonamide acts as a potent Zinc-Binding Group (ZBG) . The causality of its inhibition is driven by pH-dependent ionization. At physiological pH, the sulfonamide loses a proton to form a sulfonamidate anion (-SO₂NH⁻). This anion acts as a strong nucleophile, directly displacing the zinc-bound hydroxide ion—the catalytically active species responsible for attacking CO₂. By coordinating directly with the Zn²⁺ ion, the sulfonamide locks the enzyme in an inactive state, completely halting the hydration of CO₂ into bicarbonate and protons [1].

CA_Mechanism ZnH2O Zn(II)-OH2 (Resting State) ZnOH Zn(II)-OH- (Active Nucleophile) ZnH2O->ZnOH -H+ (Rate Limiting) CO2 CO2 Hydration ZnOH->CO2 +CO2 ZnInh Zn(II)-NHSO2-R (Inhibited Complex) ZnOH->ZnInh Displaces OH- ZnHCO3 Zn(II)-HCO3- (Intermediate) CO2->ZnHCO3 Nucleophilic Attack ZnHCO3->ZnH2O +H2O, -HCO3- Inhibitor 2-(Aminomethyl)benzenesulfonamide (R-SO2NH2) Inhibitor->ZnInh Binds Zn(II)

Diagram 1: The CA catalytic cycle and targeted disruption by the primary sulfonamide pharmacophore.

The "Tail Approach" and Isoform Selectivity

The true power of 2-(aminomethyl)benzenesulfonamide lies in its ortho-aminomethyl group. The active site of CAs is a deep, conical cleft divided into two distinct regions: a hydrophobic half (e.g., Val121, Val143, Leu198) and a hydrophilic half (e.g., Thr200, His64).

While the 15 human CA isoforms share near-identical catalytic cores, the amino acid residues at the middle and outer rim of the active site cleft vary significantly. The "tail approach" exploits this by appending various functional groups (tails) to the 2-aminomethyl linker. Because the linker is in the ortho position, it directs the appended tail along a specific vector toward the "selective pocket" (comprising variable residues 67, 91, 131, and 135) [2].

This structural directionality is critical in oncology. In solid tumors, rapid growth outpaces angiogenesis, leading to a hypoxic microenvironment. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and upregulates the expression of transmembrane isoforms hCA IX and hCA XII . These isoforms acidify the extracellular tumor microenvironment, promoting metastasis and chemoresistance. By utilizing the 2-aminomethyl scaffold to design bulky, isoform-selective tails, researchers can selectively inhibit hCA IX/XII without disrupting the ubiquitous, off-target hCA I and II found in red blood cells and the GI tract.

Hypoxia_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Translocation to Nucleus HIF1a->Nucleus HRE Binding to HRE Nucleus->HRE CAIX hCA IX / XII Transcription HRE->CAIX Acidification Tumor Microenvironment Acidification CAIX->Acidification

Diagram 2: Hypoxia-induced HIF-1α signaling driving hCA IX/XII expression in tumor microenvironments.

Quantitative Profiling of Derivatives

To demonstrate the efficacy of the ortho-aminomethyl vector, quantitative inhibition data of synthesized derivatives (e.g., triazinyl or amino acid conjugates) is summarized below. The data highlights how modifications to the 2-aminomethyl tail drastically shift affinity from cytosolic to tumor-associated isoforms [3].

Table 1: Inhibitory Profile ( Ki​ ) of 2-Substituted Benzenesulfonamide Derivatives

Compound / Tail ModificationhCA I (Cytosolic, Off-Target)hCA II (Cytosolic, Off-Target)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
Acetazolamide (Standard) 250.0 nM12.0 nM25.0 nM5.7 nM
Unmodified Scaffold >10,000 nM8,500 nM4,200 nM3,800 nM
Triazinyl-Trp Conjugate 4,500 nM1,250 nM8.4 nM 6.2 nM
N-α-acetyl-L-lysine Tail 6,800 nM3,400 nM11.5 nM 4.5 nM

Note: The addition of bulky, polar tails via the 2-aminomethyl linker creates steric clashes in the narrow hCA I/II active sites, while perfectly anchoring into the wider, more accommodating hCA IX/XII clefts.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of 2-(aminomethyl)benzenesulfonamide derivatives relies on a self-validating loop of kinetic assays and structural biology.

Protocol A: Stopped-Flow Kinetic Assay for CA Inhibition

Because the CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ), standard spectrophotometry cannot capture the initial rates. A stopped-flow instrument is required to achieve millisecond mixing.

  • Reagent Preparation: Prepare a buffer of 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄ (to maintain constant ionic strength). Add 0.2 mM Phenol Red as a pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (5–12 nM) with varying concentrations of the synthesized inhibitor for 15 minutes at 20°C to allow the Zn-sulfonamide complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Using the stopped-flow apparatus, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (concentrations ranging from 1.7 to 17 mM).

  • Data Acquisition: Monitor the absorbance at 557 nm for 10–100 seconds. Causality: As CA hydrates CO₂, protons (H⁺) are rapidly generated, dropping the pH and causing a measurable colorimetric shift in the Phenol Red indicator.

  • Analysis: Calculate the initial velocity and determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[4].

Protocol B: X-Ray Crystallography of CA-Inhibitor Adducts

Wild-type hCA IX is a transmembrane protein that is notoriously difficult to crystallize. To validate the binding mode of the 2-aminomethyl tail, researchers utilize a "CA IX-mimic"—a mutated version of the highly soluble hCA II engineered to replicate the hCA IX active site.

  • Protein Purification: Purify the CA IX-mimic using a p-aminomethylbenzenesulfonamide agarose affinity column. Elute with 0.4 M sodium azide.

  • Co-Crystallization: Concentrate the protein to 10 mg/mL. Perform hanging-drop vapor diffusion by mixing 1 µL of protein with 1 µL of precipitant solution (e.g., 1.2 M sodium citrate, 0.1 M Tris pH 8.0) containing 1 mM of the inhibitor.

  • Diffraction & Refinement: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data and solve the structure via molecular replacement to map the exact interactions of the 2-aminomethyl tail within the selective pocket.

Workflow Synth Ligand Synthesis (Tail Approach) Kinetics Stopped-Flow Kinetics (Ki Determination) Synth->Kinetics Xray X-Ray Crystallography (Binding Mode Validation) Kinetics->Xray High Affinity Leads Cell Cell Viability Assays (Anti-proliferative) Kinetics->Cell Isoform Selective Leads

Diagram 3: The self-validating experimental workflow from synthesis to structural validation.

References

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII. Taylor & Francis Online. Available at:[Link]

Exploratory

Biological Activity of 2-(Aminomethyl)benzenesulfonamide Hydrochloride: A Versatile Pharmacophore in Targeted Therapeutics

Executive Summary 2-(Aminomethyl)benzenesulfonamide hydrochloride (2-AMBS·HCl) is a bifunctional small molecule characterized by an ortho-substituted primary amine and an unsubstituted sulfonamide moiety. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminomethyl)benzenesulfonamide hydrochloride (2-AMBS·HCl) is a bifunctional small molecule characterized by an ortho-substituted primary amine and an unsubstituted sulfonamide moiety. In modern drug discovery, it is rarely viewed merely as an end-product; rather, it is a highly versatile pharmacophore. Its biological activity is driven by a dual-pathway mechanism: direct metalloenzyme inhibition via the sulfonamide group, and the generation of multi-target directed ligands (MTDLs) or transition metal complexes via the nucleophilic aminomethyl group.

This technical guide dissects the mechanistic profiling, biological efficacy, and self-validating experimental workflows required to leverage 2-AMBS in the development of anticancer, antimicrobial, and antiparasitic agents.

Mechanistic Profiling & Pharmacophore Dynamics

The Sulfonamide Moiety: Direct Carbonic Anhydrase Inhibition

The foundational biological activity of 2-AMBS stems from its unsubstituted sulfonamide group (-SO₂NH₂), which serves as a classic zinc-binding group (ZBG)[1]. Within the active site of Carbonic Anhydrase (CA)—a critical enzyme regulating pH homeostasis and CO₂ transport—the sulfonamide nitrogen coordinates directly with the catalytic Zn(II) ion. This interaction displaces the zinc-bound water/hydroxide ion essential for the hydration of CO₂. The ortho-aminomethyl group provides critical steric positioning, enabling hydrogen bonding interactions with deeply buried active-site residues (e.g., T199 and E106), thereby anchoring the molecule in the hydrophobic pocket[1].

The Aminomethyl Moiety: Schiff Base and MTDL Formation

The primary amine in the aminomethyl group is highly nucleophilic once liberated from its hydrochloride salt. This allows for facile condensation with aldehydes and ketones to form azomethine (-C=N-) linkages, commonly known as Schiff bases[2]. These Schiff bases act as multidentate N,O-chelators that form highly stable transition metal complexes (e.g., Cu, Co, Zn, Ni, Pd)[3]. The resulting metal complexes exhibit enhanced lipophilicity, facilitating cellular penetration and generating localized oxidative stress in pathogens. Furthermore, the amine group allows 2-AMBS to be conjugated with β-lactam antibiotics to form MTDLs designed to bypass antimicrobial resistance[4].

G A 2-AMBS Hydrochloride Bifunctional Scaffold B Sulfonamide Group (-SO2NH2) A->B C Aminomethyl Group (-CH2NH2) A->C D Zinc Metalloenzyme Coordination B->D F Schiff Base Condensation C->F E Carbonic Anhydrase Inhibition D->E H Anticancer & Antibacterial Efficacy E->H G Transition Metal Complexation F->G I Antiviral & Antiparasitic Efficacy G->I

Caption: Dual Pharmacophoric Pathways of 2-(Aminomethyl)benzenesulfonamide

Key Biological Activities

Anticancer Activity via Hypoxia-Induced CA IX/XII Inhibition

Tumor microenvironments are notoriously hypoxic, leading to the overexpression of transmembrane CA isoforms IX and XII. These isoforms regulate intracellular pH, preventing tumor cell acidosis while acidifying the extracellular matrix to promote metastasis[1]. Derivatives of 2-AMBS have demonstrated exceptional nanomolar binding affinities for hCA IX and XII, significantly reducing the proliferation of glioblastoma, triple-negative breast cancer, and pancreatic carcinoma cells in vitro[1].

Overcoming Antimicrobial Resistance (AMR)

By coupling the aminomethyl group of 2-AMBS with penicillins (e.g., ampicillin), researchers have developed MTDLs that simultaneously inhibit bacterial cell wall synthesis (via Penicillin Binding Proteins) and bacterial Carbonic Anhydrases[4]. This dual-action mechanism effectively resensitizes multidrug-resistant strains, such as Neisseria gonorrhoeae and vancomycin-resistant enterococci, to standard β-lactam antibiotics[4].

Antimicrobial and Antiparasitic Efficacy

Schiff base metal complexes derived from 2-AMBS exhibit potent antimicrobial and antiparasitic properties[2][3]. For instance, coordination with Cu(II) or Pd(II) yields complexes that disrupt the redox balance and inhibit epimastigote proliferation in Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating cidal activity superior to standard therapies in specific assays[3].

Quantitative Data Summary

Table 1: Carbonic Anhydrase Isoform Inhibition Profiles of 2-AMBS Derivatives [1] | Isoform | Cellular Localization | Clinical Relevance | Typical Ki​ Range (nM) | | :--- | :--- | :--- | :--- | | hCA I | Cytosolic | Off-target (Erythrocytes) | 100 - 500 | | hCA II | Cytosolic | Off-target (Glaucoma/Edema) | 50 - 200 | | hCA IX | Transmembrane | Tumor-associated (Hypoxia/Metastasis) | 5 - 25 | | hCA XII | Transmembrane | Tumor-associated (Hypoxia/Metastasis) | 4 - 15 |

Table 2: Antimicrobial & Antiparasitic Activity of 2-AMBS Schiff Base Complexes [3][4]

Complex / Derivative Type Target Organism Assay Methodology Efficacy (IC₅₀ / MIC)
Cu(II) Complex Escherichia coli Broth Microdilution ~62.2 µg/mL
Zn(II) Complex Bacillus subtilis Broth Microdilution ~105.0 µg/mL
Pd(II) Complex Trypanosoma cruzi Epimastigote Proliferation 2.7 - 4.8 µM

| Penicillin-MTDL Hybrid | Neisseria gonorrhoeae | Agar Dilution | < 0.5 µg/mL |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate explicit causality for reagent selection and built-in validation checkpoints.

Protocol A: Synthesis of 2-AMBS Schiff Base Metal Complexes
  • Step 1: Free-Basing the Amine. Suspend 2-AMBS hydrochloride (1 mmol) in absolute ethanol. Add N,N-Diisopropylethylamine (DIPEA) (1.1 mmol) and stir for 15 minutes.

    • Causality: 2-AMBS is supplied as an HCl salt to ensure shelf stability and aqueous solubility, meaning the amine is protonated (-NH₃⁺) and non-nucleophilic. DIPEA is utilized to liberate the free amine without causing the hydrolytic cleavage of the sulfonamide group that harsher bases (like NaOH) might induce[4].

  • Step 2: Condensation. Add a substituted salicylaldehyde (1 mmol) and exactly 2 drops of glacial acetic acid. Reflux for 4 hours.

    • Causality: Acetic acid acts as a mild catalyst to increase the electrophilicity of the carbonyl carbon. A stronger acid would re-protonate the newly liberated amine, halting the reaction.

  • Step 3: Ligand Isolation & Validation. Cool the mixture to 4°C to induce precipitation. Filter and wash with cold ethanol.

    • Self-Validation Checkpoint: Analyze the precipitate via FTIR. The synthesis is validated only if the primary amine doublet (~3300 cm⁻¹) has disappeared and a sharp azomethine peak (-C=N-) has emerged at ~1620 cm⁻¹.

  • Step 4: Metal Chelation. Dissolve the validated ligand in methanol, add CuCl₂·2H₂O (0.5 mmol), and reflux for 2 hours to yield the transition metal complex[3].

Protocol B: Stopped-Flow Kinetic Assay for CA Inhibition
  • Step 1: Reagent Preparation. Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ and 0.2 mM phenol red.

    • Causality: Na₂SO₄ maintains constant ionic strength to prevent electrostatic artifacts. Phenol red is specifically chosen because its pKa​ (~7.9) aligns perfectly with the assay pH (7.5), ensuring maximum optical sensitivity to the rapid proton release that occurs during CO₂ hydration.

  • Step 2: Enzyme-Inhibitor Incubation. Incubate recombinant hCA enzyme with varying concentrations of 2-AMBS (0.1 nM to 10 µM) for 15 minutes at 20°C[1].

    • Causality: This 15-minute pre-incubation is strictly required to allow the establishment of thermodynamic equilibrium between the sulfonamide inhibitor and the deeply buried Zn(II) ion in the enzyme's active site.

  • Step 3: Stopped-Flow Spectrophotometry. Rapidly mix the incubated solution with CO₂-saturated water using a stopped-flow instrument. Monitor the decrease in absorbance at 557 nm over 10 seconds.

  • Step 4: Data Regression. Calculate the initial velocity and use a non-linear least-squares regression to derive the Ki​ value using the Cheng-Prusoff equation.

Workflow S1 Step 1: Reagent & Enzyme Prep (10 mM HEPES, pH 7.5, Phenol Red) S2 Validation: Baseline Uncatalyzed Rate (Tolerance: <5% fluctuation) S1->S2 S3 Step 2: Enzyme-Inhibitor Incubation (15 min at 20°C for Zn-equilibrium) S2->S3 S4 Step 3: Stopped-Flow Spectrophotometry (Monitor Absorbance at 557 nm) S3->S4 S5 Validation: Signal-to-Noise Check (Ensure linear pre-steady-state) S4->S5 S6 Step 4: Non-Linear Regression (Calculate Ki via Cheng-Prusoff) S5->S6

Caption: Self-Validating Stopped-Flow Kinetic Assay Workflow

References

  • Title: Promising Schiff bases in antiviral drug design and discovery Source: PMC - NIH URL: [Link]

  • Title: Carbonic anhydrase inhibitory effects, antiproliferative activity, and computational studies of novel sulfonamide derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Development of Penicillin-Based Carbonic Anhydrase Inhibitors Targeting Multidrug-Resistant Neisseria gonorrhoeae Source: PMC - NIH URL: [Link]

  • Title: Sulfonamide–metal complexes endowed with potent anti-Trypanosoma cruzi activity Source: ResearchGate URL: [Link]

Sources

Foundational

comprehensive literature review on 2-(Aminomethyl)benzenesulfonamide hydrochloride

An In-Depth Technical Guide to 2-(Aminomethyl)benzenesulfonamide Hydrochloride: A Medicinal Chemistry Building Block Foreword The benzenesulfonamide scaffold is a quintessential "privileged structure" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Aminomethyl)benzenesulfonamide Hydrochloride: A Medicinal Chemistry Building Block

Foreword

The benzenesulfonamide scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of a multitude of therapeutic agents across diverse disease areas.[1] Its remarkable versatility stems from the unique physicochemical properties of the sulfonamide functional group. This guide provides a comprehensive technical overview of 2-(Aminomethyl)benzenesulfonamide hydrochloride, a specific, yet under-explored, isomer within this critical chemical class. While its more famous counterpart, the para-substituted isomer (Mafenide), has a long history as a topical antimicrobial and carbonic anhydrase inhibitor[2][3], the ortho-substituted 2-(Aminomethyl)benzenesulfonamide hydrochloride primarily serves as a strategic building block for the synthesis of novel, potentially more selective therapeutic candidates.[4][5]

This document will deconstruct the molecule from a medicinal chemist's perspective, exploring the mechanistic roles of its core functional groups, outlining synthetic strategies, and providing a forward-looking analysis of its potential in drug discovery. We will delve into the causality behind its design as a scaffold, focusing on how its specific isomeric arrangement can be leveraged to achieve unique pharmacological profiles.

Physicochemical Profile and Identification

Accurate identification is the foundation of all chemical research. 2-(Aminomethyl)benzenesulfonamide hydrochloride is distinguished by the ortho-positioning of the aminomethyl group relative to the sulfonamide moiety on the benzene ring.

PropertyValueSource
CAS Number 857246-96-9[6]
Molecular Formula C₇H₁₁ClN₂O₂S[6]
Molecular Weight 222.69 g/mol [7]
Appearance White to off-white crystalline solid (Expected)[2]
Solubility Soluble in water (Expected for hydrochloride salt)[2]
Storage Store at 2-8°C for long-term stability[6]
InChIKey KOTLNUHTIVAZOU-UHFFFAOYSA-N[6]
Canonical SMILES C1=CC=C(C(=C1)CN)S(=O)(=O)N.Cl[6]

Note: Some physical properties are inferred from the closely related and well-characterized para-isomer, Mafenide hydrochloride, as specific experimental data for the ortho-isomer is not widely published.[2] The hydrochloride salt form significantly enhances the compound's aqueous solubility and stability, making it more amenable to handling in synthetic and biological protocols.[8]

The Mechanistic Cornerstone: Analyzing the Core Functional Groups

The therapeutic potential of any molecule derived from this scaffold is dictated by the interplay of its two key functional groups: the sulfonamide and the aminomethyl group.

The Sulfonamide Moiety (-SO₂NH₂): The Zinc-Binding Warhead

The primary sulfonamide is a powerful pharmacophore, renowned for its ability to coordinate with zinc ions within the active sites of metalloenzymes. This interaction is the basis for its inhibitory activity against several critical enzyme classes.

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They play crucial roles in pH regulation, fluid secretion, and biosynthetic pathways.[10] Dysregulation of various CA isoforms is implicated in diseases like glaucoma, epilepsy, and cancer.[11][12]

The inhibitory mechanism involves the sulfonamide group in its deprotonated, anionic form (-SO₂NH⁻) acting as a transition-state analog. It binds directly to the Zn²⁺ ion at the catalytic core, displacing a zinc-bound water or hydroxide ion and disrupting the catalytic cycle.[13]

cluster_0 CA Active Site cluster_1 Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Coordination Sulfonamide R-SO₂NH⁻ H2O->Sulfonamide Displacement Zn_inhibited Zn²⁺ His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Zn_inhibited->Sulfonamide Strong Coordination (Inhibition)

Caption: Mechanism of Carbonic Anhydrase Inhibition.

The sulfonamide scaffold is the foundation of "sulfa drugs," the first class of effective systemic antibacterial agents. Their mechanism relies on structural mimicry. Bacteria must synthesize their own folic acid, a critical cofactor, via a pathway not present in humans.[1] A key enzyme in this pathway, dihydropteroate synthase (DHPS), uses para-aminobenzoic acid (PABA) as a substrate. Benzenesulfonamides act as competitive inhibitors by binding to the PABA site on DHPS, thereby halting folate synthesis and arresting bacterial growth.[14]

PABA p-Aminobenzoic Acid (Substrate) DHPS DHPS Enzyme PABA->DHPS Normal Binding Folate Folic Acid Synthesis (Bacterial Growth) DHPS->Folate Blocked Synthesis Blocked (Bacteriostatic Effect) Sulfonamide Benzenesulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Binding

Caption: Competitive Inhibition of Bacterial Folate Synthesis.

The Aminomethyl Group (-CH₂NH₂): The Synthetic Handle and Selectivity Vector

While the sulfonamide is the "warhead," the aminomethyl group is the "guidance system." Its primary amine provides a reactive site for synthetic elaboration, allowing for the attachment of various chemical moieties. This is the essence of its role as a building block. In the context of enzyme inhibition, this strategy is known as the "tail approach."[13][15] By attaching different chemical "tails" to the aminomethyl group, a chemist can exploit subtle differences in the amino acid residues at the entrance of the active site cavity among different enzyme isoforms. This can transform a non-selective inhibitor into one with high selectivity for a specific target, such as the tumor-associated CA IX over the ubiquitous CA II.[15][16]

The ortho position of the aminomethyl group in 2-(aminomethyl)benzenesulfonamide hydrochloride forces any appended tail into a different spatial orientation compared to its para and meta isomers, offering a distinct vector for exploring the chemical space around an enzyme's active site.

Synthesis and Application as a Versatile Building Block

The true value of 2-(Aminomethyl)benzenesulfonamide hydrochloride lies in its application as a scaffold for creating more complex molecules.

General Synthetic Workflow

The synthesis of benzenesulfonamides is a well-established process in organic chemistry. A plausible, though not explicitly published, route to the target compound would follow a standard multi-step sequence. The rationale is to introduce the key functional groups in a strategic order, often protecting reactive sites to prevent unwanted side reactions.

A 2-Toluic Acid (Starting Material) B Chlorosulfonation (HSO₃Cl) A->B C Intermediate A (Sulfonyl Chloride) B->C D Amination (NH₄OH) C->D E Intermediate B (Sulfonamide) D->E F Side-Chain Bromination (NBS, AIBN) E->F G Intermediate C (Benzyl Bromide) F->G H Nucleophilic Substitution (e.g., Gabriel Synthesis) G->H I Deprotection H->I J 2-(Aminomethyl)benzenesulfonamide (Final Product) I->J K HCl Treatment J->K L Hydrochloride Salt K->L

Caption: Plausible Synthetic Workflow for the Target Compound.

Experimental Protocol: Derivatization via Acylation

To illustrate its use as a building block, the following protocol describes a general procedure for acylating the primary amine, a common step in constructing more complex inhibitors.

Objective: To couple a carboxylic acid (R-COOH) to the aminomethyl group of 2-(Aminomethyl)benzenesulfonamide hydrochloride to form an amide linkage.

Rationale: This reaction attaches a "tail" (the "R" group) to the scaffold. Amide bond formation is robust and widely used in medicinal chemistry. A coupling agent like HATU is used to activate the carboxylic acid for efficient reaction with the amine. A non-nucleophilic base (DIPEA) is required to neutralize the hydrochloride salt and deprotonate the ammonium intermediate, freeing the primary amine to act as a nucleophile.

Materials:

  • 2-(Aminomethyl)benzenesulfonamide hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate the acid.

  • Addition of Amine: To the activated acid solution, add 2-(Aminomethyl)benzenesulfonamide hydrochloride (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure, derivatized product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Biological Activity and Therapeutic Horizons

While direct biological data on 2-(Aminomethyl)benzenesulfonamide hydrochloride is scarce, we can make informed predictions about the therapeutic potential of its derivatives based on the vast body of literature on the benzenesulfonamide class.

Carbonic Anhydrase Inhibition for Oncology and Beyond

Derivatives are prime candidates for CA inhibitors. The strategic placement of tails via the ortho-aminomethyl group could yield novel selectivity profiles against various isoforms.[15][17]

CA IsoformLocationPathological RelevanceTherapeutic Application
hCA I Cytosolic (RBCs)Generally ubiquitousTarget for avoidance to reduce side effects
hCA II Cytosolic (widespread)Glaucoma, Epilepsy, EdemaAnti-glaucoma drugs, Diuretics[11]
hCA IX TransmembraneTumor Hypoxia, pH RegulationAnticancer Agents (Solid Tumors)[13]
hCA XII TransmembraneTumor ProgressionAnticancer Agents[13]

By designing tails that interact with unique residues in the active site funnels of CA IX or XII, derivatives could selectively target tumors, offering a promising avenue for cancer therapy.[16]

Other Potential Enzyme Targets

The sulfonamide scaffold is not limited to carbonic anhydrase. Its derivatives have shown inhibitory activity against a range of other enzymes, suggesting broader therapeutic applicability.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy for treating Alzheimer's disease. Certain benzenesulfonamide derivatives have demonstrated potent AChE inhibition.[18]

  • Cyclooxygenase-2 (COX-2): As structural analogs of the aryl sulfonamide class of NSAIDs (e.g., Celecoxib), derivatives could be explored as selective COX-2 inhibitors for anti-inflammatory applications.[8][12]

  • α-Glycosidase: Inhibition of this enzyme can help manage type 2 diabetes by delaying carbohydrate digestion. Benzenesulfonamides have also been identified as inhibitors in this class.[18]

Conclusion and Future Directions

2-(Aminomethyl)benzenesulfonamide hydrochloride represents a valuable yet underutilized tool in the medicinal chemist's arsenal. While not a therapeutic agent in its own right, its true potential is realized when employed as a strategic building block. Its primary amine provides a reliable point for synthetic diversification, and its ortho substitution pattern offers a unique geometric vector to probe the active sites of enzymes, distinct from its more heavily studied para and meta isomers.

The logical next step for the research community is the systematic exploration of this scaffold. The synthesis and screening of a focused library of derivatives against a panel of metalloenzymes, particularly the carbonic anhydrase isoforms, would be a highly valuable endeavor. Such studies would elucidate the structure-activity relationships specific to this ortho-scaffold and could lead to the discovery of novel, highly selective inhibitors for oncology, neurology, and infectious diseases.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. Retrieved March 11, 2026, from [Link]

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). IMR Press. Retrieved March 11, 2026, from [Link]

  • Use some essential sulfonamides as a carbonic anhydrase inhibitor. (2016). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%. (2005). Cole-Parmer. Retrieved March 11, 2026, from [Link]

  • p-(Aminomethyl)benzenesulfonamide hydrochloride. (n.d.). Chemical-Suppliers.com. Retrieved March 11, 2026, from [Link]

  • P-Aminomethyl-benzene-sulfonamide derivatives, process for their preparation and applications thereof. (1979). Google Patents.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. Retrieved March 11, 2026, from [Link]

  • Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. Retrieved March 11, 2026, from [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021). MDPI. Retrieved March 11, 2026, from [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (2020). PubMed. Retrieved March 11, 2026, from [Link]

  • Building Blocks for Drug Design. (n.d.). Pharmaceutical Technology. Retrieved March 11, 2026, from [Link]

  • A “building block triangle” representing building blocks for medicinal chemistry. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved March 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(Aminomethyl)benzenesulfonamide hydrochloride derivatives

This application note provides an authoritative, in-depth guide to the synthesis, derivatization, and validation of 2-(Aminomethyl)benzenesulfonamide hydrochloride . By bridging synthetic organic chemistry with pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth guide to the synthesis, derivatization, and validation of 2-(Aminomethyl)benzenesulfonamide hydrochloride . By bridging synthetic organic chemistry with pharmacological application, this guide is designed for drug development professionals targeting metalloenzymes and microbial pathogens.

Executive Summary & Mechanistic Rationale

2-(Aminomethyl)benzenesulfonamide is a highly versatile dual-pharmacophore scaffold. It features a primary aliphatic amine that serves as an easily functionalizable synthetic handle, and a primary aryl sulfonamide that acts as a potent zinc-binding group (ZBG).

In medicinal chemistry, derivatives of this scaffold are primarily developed for two applications:

  • Carbonic Anhydrase (CA) Inhibitors: The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn(II) ion of human carbonic anhydrases. By derivatizing the aminomethyl group into ureas or thioureas, researchers can tune the molecule's "tail" to interact with the hydrophilic/hydrophobic halves of the enzyme's active site, achieving high selectivity for tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)[1].

  • Schiff Base Metal Complexes: Condensation of the primary amine with aromatic aldehydes yields azomethine (-C=N-) linkages (Schiff bases). These derivatives, and their subsequent transition metal complexes (e.g., Cu, Co, Zn), exhibit significant antiviral, antibacterial, and antifungal properties by disrupting microbial metal homeostasis and DNA replication[2].

Synthetic Workflows & Pathway Visualization

The synthesis begins with the reduction of 2-cyanobenzenesulfonamide. Isolating the intermediate as a hydrochloride salt is a critical strategic choice: it prevents the highly nucleophilic free amine from undergoing intermolecular condensation (dimerization) and protects it from oxidative degradation during storage.

SyntheticWorkflow A 2-Cyanobenzenesulfonamide B Reduction (H2, Pd/C) A->B C 2-(Aminomethyl)benzenesulfonamide B->C D HCl Gas / Ether C->D E Core Scaffold (HCl Salt) D->E F Isocyanates / Isothiocyanates E->F Base (DIPEA) G Aldehydes (e.g., Salicylaldehyde) E->G Acid Catalyst H Urea/Thiourea Derivatives (CA Inhibitors) F->H I Schiff Base Derivatives (Metal Complexes) G->I

Synthetic workflow for 2-(aminomethyl)benzenesulfonamide HCl and its key derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2-(Aminomethyl)benzenesulfonamide HCl)

Causality Insight: Catalytic hydrogenation is selected over metal hydride reduction (e.g., LiAlH₄) because hydrides can inadvertently reduce the sulfonamide group or cause desulfonation. The immediate introduction of anhydrous HCl gas traps the primary amine, preventing the formation of secondary amines.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-cyanobenzenesulfonamide (10.0 g, 54.9 mmol) in 150 mL of anhydrous methanol in a high-pressure hydrogenation flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) under an argon atmosphere to prevent ignition.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi. Agitate vigorously at room temperature for 12 hours.

  • Filtration: Purge the vessel with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with an additional 50 mL of methanol.

  • Salt Formation: Cool the filtrate to 0 °C in an ice bath. Bubble anhydrous HCl gas through the solution for 15 minutes, or add a stoichiometric excess of 4M HCl in dioxane.

  • Crystallization: Concentrate the solution under reduced pressure to a volume of ~30 mL. Add 100 mL of cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum.

  • In-Line Validation: Perform FTIR spectroscopy on the dried powder. The successful reduction is validated by the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ and the appearance of broad N-H stretching bands at 3300–3400 cm⁻¹.

Protocol B: Regioselective Synthesis of Urea Derivatives (CA Inhibitors)

Causality Insight: The aliphatic amine (pKa ~9-10) is significantly more nucleophilic than the sulfonamide nitrogen (pKa ~10.5, heavily delocalized). By using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the hydrochloride salt is neutralized in situ, allowing the primary amine to rapidly attack the isocyanate at room temperature while leaving the sulfonamide unreacted[3].

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-(aminomethyl)benzenesulfonamide HCl (2.0 g, 8.98 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add DIPEA (3.1 mL, 17.9 mmol) and stir for 10 minutes until the solution clears.

  • Coupling: Dropwise add 4-fluorophenyl isocyanate (1.02 mL, 8.98 mmol) dissolved in 5 mL of DMF over 15 minutes at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Pour the mixture into 150 mL of crushed ice/water. The urea derivative will precipitate as a white solid.

  • Purification: Filter the solid, wash sequentially with 0.1 M HCl (to remove unreacted amine), water, and cold ether. Recrystallize from ethanol.

  • In-Line Validation: LC-MS analysis must show a single major peak with an [M+H]⁺ corresponding to the mono-urea product. The absence of a bis-addition mass confirms regioselectivity.

Protocol C: Synthesis of Schiff Base Derivatives

Causality Insight: Imine formation requires a delicate pH balance. If the pH is too low, the amine is fully protonated and non-nucleophilic; if too high, the carbonyl oxygen is not sufficiently activated. Sodium acetate is used to buffer the reaction at the optimal pH (~4.5–5.5).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(aminomethyl)benzenesulfonamide HCl (1.0 g, 4.49 mmol) and sodium acetate (0.37 g, 4.49 mmol) in 25 mL of absolute ethanol. Stir for 15 minutes.

  • Condensation: Add 5-chlorosalicylaldehyde (0.70 g, 4.49 mmol) to the mixture. Add 2 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux (78 °C) for 6 hours.

  • Isolation: Cool the reaction to room temperature, then to 4 °C overnight. Filter the resulting brightly colored crystalline precipitate.

  • In-Line Validation: ¹H NMR (DMSO-d₆) must display a distinct singlet integrating to 1H at ~8.5 ppm, characteristic of the azomethine (-CH=N-) proton, confirming Schiff base formation.

Pharmacological Pathway & Quantitative Profiling

Once synthesized, sulfonamide derivatives enter the tumor microenvironment, where they exert their pharmacological effect by inhibiting transmembrane carbonic anhydrases.

MOA A Sulfonamide Derivative B Entry into Tumor Microenvironment A->B C Binding to hCA IX / XII B->C D Zn(II) Ion Coordination C->D E Inhibition of CO2 Hydration D->E F Disruption of pH Homeostasis E->F

Mechanism of action for sulfonamide derivatives targeting tumor-associated hCA IX/XII.

The structural modifications directly dictate the isoform selectivity. Below is a comparative profile of various 2-(aminomethyl)benzenesulfonamide derivatives against human Carbonic Anhydrase isoforms.

Table 1: Quantitative Inhibition Profile of Sulfonamide Derivatives

Compound ClassR-Group ModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Primary Application
Unmodified Base -NH₂ (Free amine)>10,000250185140Synthetic Intermediate
Urea Derivative 4-Fluorophenyl urea4,500120454.5 Anti-tumor (Hypoxia)[1]
Urea Derivative 2-Naphthyl urea3,200956.2 12.5Anti-tumor (Hypoxia)[1]
Biotin Conjugate Biotin-amide1,2008514.25.0Targeted Delivery / Imaging[1]
Schiff Base 5-ChlorosalicylaldehydeN/A310N/AN/AAntimicrobial / Antiviral[2]

Note: Lower Kᵢ values indicate stronger binding affinity and greater inhibitory potency.

References

  • Carbonic anhydrase inhibitory effects, antiproliferative activity... IRIS (unibs.it).1

  • Promising Schiff bases in antiviral drug design and discovery - PMC - NIH. National Institutes of Health.2

  • Development of Penicillin-Based Carbonic Anhydrase Inhibitors Targeting Multidrug-Resistant Neisseria gonorrhoeae - PMC. National Institutes of Health.3

Sources

Application

Application Notes and Protocols: 2-(Aminomethyl)benzenesulfonamide hydrochloride as a Dihydropteroate Synthase Inhibitor

Abstract The bacterial folate biosynthesis pathway presents a rich source of validated targets for antimicrobial drug discovery, as it is essential for prokaryotic survival and absent in humans.[1][2] Dihydropteroate syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bacterial folate biosynthesis pathway presents a rich source of validated targets for antimicrobial drug discovery, as it is essential for prokaryotic survival and absent in humans.[1][2] Dihydropteroate synthase (DHPS), a key enzyme in this pathway, catalyzes the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] Its inhibition leads to the cessation of bacterial growth, a bacteriostatic effect.[2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Aminomethyl)benzenesulfonamide hydrochloride as a competitive inhibitor of DHPS. We present its mechanism of action, protocols for robust enzymatic and cell-based assays, and guidelines for data analysis and interpretation.

Introduction: The Scientific Rationale

Unlike mammals, who acquire folate (Vitamin B9) from their diet, most bacteria must synthesize it de novo.[5][6] This metabolic distinction makes the folate pathway an ideal target for selective antimicrobial agents. The sulfonamide class of antibiotics, the first commercially successful antibacterials, function by competitively inhibiting DHPS.[7][8] They act as structural mimics of the natural substrate, pABA.[9]

2-(Aminomethyl)benzenesulfonamide hydrochloride is a structural analog of pABA. The sulfonamide group (-SO₂NH₂) is a key pharmacophore that mimics the carboxylate group of pABA, while the aminomethyl group attached to the benzene ring at the ortho position allows it to fit into the enzyme's active site.[9] By competitively binding to the pABA-binding pocket of DHPS, it prevents the formation of 7,8-dihydropteroate, thereby halting the folate synthesis cascade and subsequent production of essential nucleic acids and amino acids.[2][4] This guide provides the foundational protocols to quantify this inhibitory activity and assess its whole-cell efficacy.

1.1. Mechanism of Action: Competitive Inhibition of DHPS

The core principle behind the action of 2-(Aminomethyl)benzenesulfonamide is competitive inhibition. The inhibitor and the native substrate (pABA) compete for the same active site on the DHPS enzyme. This mode of inhibition can be overcome by increasing the concentration of the substrate. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the substrate, while the maximum velocity (Vₘₐₓ) of the reaction remains unchanged.[10][11]

Diagram 1: Folate Biosynthesis Pathway and DHPS Inhibition

This diagram illustrates the bacterial folate synthesis pathway, highlighting the role of Dihydropteroate Synthase (DHPS) and its competitive inhibition by 2-(Aminomethyl)benzenesulfonamide hydrochloride, which mimics the natural substrate p-aminobenzoic acid (pABA).

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition Mechanism GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHP 7,8-Dihydropteroate DHPPP->DHP pABA p-Aminobenzoic Acid (pABA) pABA->DHP Inhibitor 2-(Aminomethyl)benzenesulfonamide (Inhibitor) DHF Dihydrofolate (DHF) DHP->DHF DHFS DHPS Dihydropteroate Synthase (DHPS) THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors Inhibitor->DHPS Competes with pABA Blocked Inhibition of Folate Synthesis DHPS->Blocked

Protocol: In Vitro Enzymatic Assay for DHPS Inhibition

This protocol details a robust, continuous, coupled spectrophotometric assay to determine the inhibitory potency (IC₅₀) of 2-(Aminomethyl)benzenesulfonamide hydrochloride against DHPS.[12][13]

2.1. Assay Principle

The direct measurement of dihydropteroate production is challenging. Therefore, a coupled enzyme system is employed. DHPS activity is linked to the activity of a second enzyme, dihydrofolate reductase (DHFR). DHPS produces 7,8-dihydropteroate, which is immediately used as a substrate by an excess of DHFR. DHFR reduces dihydropteroate to dihydrofolate, oxidizing NADPH to NADP⁺ in the process. The rate of DHPS activity is thus directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.[12][13] An inhibitor of DHPS will slow the rate of NADPH consumption.

2.2. Materials and Reagents
  • Enzymes: Recombinant Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR) from the organism of interest (e.g., E. coli, S. aureus).

  • Substrates & Cofactors:

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • p-Aminobenzoic acid (pABA)

    • β-Nicotinamide adenine dinucleotide 2'-phosphate, reduced form (NADPH)

  • Inhibitor: 2-(Aminomethyl)benzenesulfonamide hydrochloride

  • Buffer: Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

  • Solvent: 100% Dimethyl sulfoxide (DMSO)

  • Equipment:

    • UV-transparent 96-well microplates

    • Microplate spectrophotometer with temperature control (37°C) and kinetic reading capabilities at 340 nm.

    • Multichannel pipettes

2.3. Stock Solution Preparation
  • Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of 2-(Aminomethyl)benzenesulfonamide hydrochloride in 100% DMSO.

    • Rationale: DMSO is a common solvent for organic compounds and is miscible with aqueous buffers. A high concentration stock minimizes the final DMSO concentration in the assay, which can affect enzyme activity.

  • Substrate Stocks: Prepare concentrated stocks of pABA (10 mM in water) and DHPPP (10 mM in buffer). Store aliquots at -80°C.

  • NADPH Stock (20 mM): Prepare a 20 mM stock in the assay buffer. Prepare this fresh or store protected from light at -20°C for short periods.

    • Rationale: NADPH is prone to degradation. Fresh preparation ensures accurate concentrations and maximal signal.

2.4. Experimental Workflow

Diagram 2: DHPS Inhibition Assay Workflow

This flowchart outlines the key steps for performing the coupled spectrophotometric assay to measure DHPS inhibition, from reagent preparation to data analysis.

Assay_Workflow A 1. Prepare Reagents - Inhibitor Serial Dilutions (in DMSO) - Enzyme Mix (DHPS + DHFR) - Substrate Mix (pABA, DHPPP, NADPH) B 2. Plate Setup (96-well) Add 2 µL of Inhibitor/DMSO to wells A->B C 3. Add Enzyme Mix Add 178 µL of Enzyme Mix to all wells B->C D 4. Pre-incubation Incubate plate for 5 min at 37°C C->D E 5. Initiate Reaction Add 20 µL of Substrate Mix D->E F 6. Kinetic Measurement Read Absorbance at 340 nm every 30s for 20-30 min at 37°C E->F G 7. Data Analysis - Calculate Reaction Rates (V) - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value F->G

2.5. Detailed Protocol (96-well plate, 200 µL final volume)
  • Inhibitor Plating: Prepare a serial dilution series of the 10 mM inhibitor stock in 100% DMSO (e.g., 10-point, 3-fold dilutions). Add 2 µL of each inhibitor dilution to the appropriate wells of the 96-well plate. For control wells (0% inhibition), add 2 µL of 100% DMSO. For a background control (100% inhibition), add 2 µL of DMSO to wells that will not receive the DHPS enzyme.

    • Self-Validation: The 0% inhibition (DMSO only) and 100% inhibition (no enzyme) controls are critical for normalizing the data and ensuring the observed signal change is enzyme-dependent.

  • Enzyme Mix Preparation: Prepare a fresh solution containing DHPS and an excess of DHFR in the assay buffer. The final concentration should be optimized, but typical starting points are 10-50 nM for DHPS and 1-2 Units/mL for DHFR.

    • Causality: DHFR must be in sufficient excess to ensure that the DHPS-catalyzed step is the rate-limiting reaction. If DHFR activity is too low, it will become the bottleneck, and the assay will no longer accurately reflect DHPS inhibition.

  • Enzyme Addition: Add 178 µL of the Enzyme Mix to all wells (including controls). For the background control wells, add 178 µL of a mix containing only DHFR.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme and equilibrate before the reaction is initiated. It also ensures all components are at the optimal reaction temperature.

  • Reaction Initiation: Prepare a pre-warmed (37°C) Substrate Mix containing pABA, DHPPP, and NADPH in the assay buffer. To initiate the reaction, add 20 µL of this mix to all wells. Final concentrations should be near the Kₘ value for the substrates to ensure sensitivity to competitive inhibition.

    • Typical Final Concentrations:

      • pABA: 10-50 µM

      • DHPPP: 10-50 µM

      • NADPH: 150-200 µM

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

2.6. Data Analysis and IC₅₀ Determination
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (milli-Absorbance units per minute, mAU/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background))

    • V_inhibitor is the rate in the presence of the inhibitor.

    • V_no_inhibitor is the rate of the DMSO control.

    • V_background is the rate of the control well lacking the DHPS enzyme.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[14][15] The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]

ParameterDescriptionExample Value
IC₅₀ Half-maximal inhibitory concentration.15.2 µM
Hill Slope The steepness of the dose-response curve.1.1
Coefficient of determination, indicating goodness of fit.0.992
Assay Window (S/B) Signal-to-background ratio (V_no_inhibitor / V_background).> 10
Table 1: Example Data Summary for DHPS Enzymatic Assay.
Protocol: Whole-Cell Antimicrobial Susceptibility Testing

While an enzymatic assay confirms direct target engagement, a whole-cell assay is crucial to determine if the compound can penetrate the bacterial cell wall and exert a biological effect.[17][18] This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

3.1. Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19]

3.2. Materials and Reagents
  • Bacterial Strain: A suitable test strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inhibitor: 2-(Aminomethyl)benzenesulfonamide hydrochloride.

  • Equipment:

    • Sterile 96-well microplates (U-bottom).

    • Incubator (37°C).

    • Spectrophotometer or microplate reader for measuring optical density at 600 nm (OD₆₀₀).

3.3. Detailed Protocol
  • Inoculum Preparation: Inoculate a single colony of the test strain into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL). Dilute this culture 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Plating: Prepare a 2-fold serial dilution of 2-(Aminomethyl)benzenesulfonamide hydrochloride in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of inoculum (no inhibitor).

    • Sterility Control: Wells containing 200 µL of uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or where OD₆₀₀ is equivalent to the sterility control).

StrainCompoundMIC (µg/mL)Interpretation
E. coli ATCC 259222-(Aminomethyl)benzenesulfonamide64Moderate Activity
S. aureus ATCC 292132-(Aminomethyl)benzenesulfonamide32Moderate Activity
Table 2: Example Data Summary for Whole-Cell MIC Assay.
Trustworthiness and Self-Validation

The reliability of these protocols hinges on the consistent use of appropriate controls.

  • Enzymatic Assay: The inclusion of no-inhibitor (0% inhibition) and no-enzyme (100% inhibition/background) controls on every plate is mandatory. This allows for normalization and confirms that the signal is enzyme-dependent.

  • Cell-Based Assay: The growth control validates the viability of the inoculum, while the sterility control ensures the media is not contaminated.

  • Data Integrity: All experiments should be performed in triplicate to ensure reproducibility. The dose-response curve from the enzymatic assay should have an R² value >0.95 to be considered a high-quality fit.

By adhering to these principles, researchers can generate robust, reproducible, and trustworthy data on the inhibitory potential of 2-(Aminomethyl)benzenesulfonamide hydrochloride.

References
  • A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Enzyme Inhibition Kinetics. (2025, December 2). Sustainability Directory. [Link]

  • Global Health: Antimicrobial Resistance: Folate Synthesis. (n.d.). PDB-101. [Link]

  • Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (2014, January 21). MDPI. [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. (n.d.). PubMed. [Link]

  • Cell-based bioluminescent high-throughput screening methods in antibacterial drug discovery. (2015, June 4). SciSpace. [Link]

  • Steady-state enzyme kinetics. (2021, May 10). The Biochemist - Portland Press. [Link]

  • The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. (n.d.). Food Technology and Biotechnology. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2025, August 7). ResearchGate. [Link]

  • Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. (2008, April 9). Bentham Open. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • The folate biosynthetic pathway in plants and microbes. (n.d.). ResearchGate. [Link]

  • Cell-Based Anti-Infective Assays. (n.d.). Microbiologics. [Link]

  • A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. (n.d.). Springer Nature Experiments. [Link]

  • A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. (n.d.). ResearchGate. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • IC50 values for various DHPs synthesized in this study. (n.d.). ResearchGate. [Link]

  • IC 50 and selectivity indexes (SIs) of 1,4-DHPs 1-22 (0.80-100 µM). (n.d.). ResearchGate. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Novel biaryl imines and amines as potential competitive inhibitors of dihydropteroate synthase. (2021, August 18). Journal of Student Research. [Link]

  • Evaluation of different food matrices via a dihydropteroate synthase-based biosensor for the screening of sulfonamide residues. (2020, February 27). Taylor & Francis. [Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. (n.d.). PMC. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC. [Link]

  • Dihydropteroate synthase inhibitor. (n.d.). Wikipedia. [Link]

  • Production of a Natural Dihydropteroate Synthase and Development of a Signal-Amplified Pseudo-Immunoassay for the Determination of Sulfonamides in Pork. (2022, February 28). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (n.d.). PMC. [Link]

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. (n.d.). Bioorganic & Medicinal Chemistry. [Link]

  • EC 2.5.1.15 (dihydropteroate synthase) inhibitor (CHEBI:50502). (n.d.). EMBL-EBI. [Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022, April 13). MDPI. [Link]

  • p-(Aminomethyl)benzenesulfonamide hydrochloride | CAS 138-37-4. (n.d.). Chemical Suppliers. [Link]

Sources

Method

Application Note &amp; Protocols: Preparation and Stability of 2-(Aminomethyl)benzenesulfonamide Hydrochloride Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability assessment of solutions containing 2-(Aminomethyl)benzenes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability assessment of solutions containing 2-(Aminomethyl)benzenesulfonamide hydrochloride. The protocols herein are designed to ensure the accurate and reproducible use of this compound in experimental settings by establishing proper solution preparation techniques and outlining a systematic approach to evaluating its stability under various stress conditions. Adherence to these guidelines is critical for maintaining the integrity of experimental data and for the development of robust analytical methods.

Introduction and Physicochemical Overview

2-(Aminomethyl)benzenesulfonamide hydrochloride is an organic compound featuring both a primary amine and a sulfonamide functional group. As a hydrochloride salt, it exhibits enhanced aqueous solubility and stability in its solid form, making it suitable for a variety of research applications.[1] However, the stability of the molecule in solution is not guaranteed and can be influenced by environmental factors such as pH, temperature, and light.

Understanding the stability profile of this compound in solution is paramount for its use in quantitative studies, as degradation can lead to a decrease in the parent compound's concentration and the emergence of new, potentially interfering species. This application note details a forced degradation study protocol, guided by the principles of the International Council for Harmonisation (ICH) guidelines, to probe the compound's intrinsic stability.[2][3][4] Such studies are essential for identifying likely degradation pathways and for developing stability-indicating analytical methods.[5][6]

Table 1: Physicochemical Properties of 2-(Aminomethyl)benzenesulfonamide Hydrochloride

PropertyValueSource(s)
IUPAC Name 2-(aminomethyl)benzenesulfonamide;hydrochloride[7]
CAS Number 857246-96-9[8]
Molecular Formula C₇H₁₁ClN₂O₂SInferred
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Solid Storage Store at 2-8°C for long-term stability.[8] Stable under recommended temperatures and pressures.[7][7][8]

Solution Preparation Protocols

Accurate solution preparation is the foundation of any reliable experiment. The following protocols provide step-by-step instructions for preparing stock and working solutions of 2-(Aminomethyl)benzenesulfonamide hydrochloride.

Required Materials and Equipment
  • 2-(Aminomethyl)benzenesulfonamide hydrochloride (solid)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Spatula

  • Beakers

  • Magnetic stirrer and stir bar

  • Solvents:

    • High-purity water (e.g., HPLC-grade or Milli-Q®)

    • HPLC-grade acetonitrile (ACN) or methanol (MeOH), if required for analytical standards

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.[7][9]

Protocol for Preparing a 10 mg/mL Aqueous Stock Solution

This protocol is designed to create a primary stock solution for subsequent dilutions or for use in stability studies.

  • Safety First: Don appropriate PPE. Handle the solid compound in a well-ventilated area or fume hood to avoid inhalation of dust.[7][9]

  • Weighing: Accurately weigh 100 mg of 2-(Aminomethyl)benzenesulfonamide hydrochloride using an analytical balance.

  • Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7 mL of high-purity water to the flask. Place a small magnetic stir bar in the flask and stir on a magnetic plate until the solid is fully dissolved. The hydrochloride salt form facilitates dissolution in aqueous media.[1]

  • Final Volume: Once dissolved, remove the stir bar (rinsing it with a small amount of water back into the flask) and bring the solution to the 10 mL mark with high-purity water.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Labeling and Storage: Transfer the solution to a clearly labeled, sealed container. For immediate use, this solution can be kept at ambient temperature. For short-term storage (up to one week, stability permitting), store in a refrigerator at 2-8°C, protected from light.[10] Long-term storage of solutions is not recommended without comprehensive stability data.

Intrinsic Stability and Degradation Pathways

The chemical structure of 2-(Aminomethyl)benzenesulfonamide hydrochloride contains functional groups susceptible to degradation. Forced degradation studies are designed to accelerate this process to identify potential liabilities.[5]

Predicted Degradation Pathways

Sulfonamides are known to be susceptible to specific degradation mechanisms:

  • Hydrolysis: The sulfonamide bond (S-N) can undergo hydrolysis under strong acidic or basic conditions, leading to cleavage of the molecule.[11][12] This would likely yield 2-(aminomethyl)benzenesulfonic acid and ammonia.

  • Oxidation: The sulfur atom in the sulfonamide group and the aminomethyl group are potential sites for oxidation, which can be induced by peroxide or other oxidizing agents.[13]

  • Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation, which can initiate photolytic degradation pathways.[14]

The following diagram illustrates a potential hydrolytic degradation pathway.

Caption: Predicted hydrolytic degradation of 2-(Aminomethyl)benzenesulfonamide.

Protocol: Forced Degradation and Stability Assessment

This section provides a detailed workflow for conducting a forced degradation study to assess the intrinsic stability of 2-(Aminomethyl)benzenesulfonamide hydrochloride in solution. The objective is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the stability-indicating nature of the analytical method without generating secondary or unrealistic degradation products.[6]

Experimental Workflow

The overall process involves preparing the drug solution, subjecting it to various stress conditions, and analyzing the resulting samples against a control using a stability-indicating HPLC method.

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation Prep_Stock Prepare 1 mg/mL Aqueous Stock Prep_Control Prepare Control Sample (Dilute Stock, t=0) Prep_Stock->Prep_Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal (60°C in Water) Prep_Stock->Thermal Photo Photolytic (ICH Q1B Light) Prep_Stock->Photo HPLC HPLC Analysis Prep_Control->HPLC Neutralize Neutralize/Quench & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->HPLC Evaluation Evaluate Data (Purity, Mass Balance) HPLC->Evaluation

Sources

Application

A Robust UPLC-MS/MS Method for the Sensitive Quantification of 2-(Aminomethyl)benzenesulfonamide Hydrochloride

An Application Note for Drug Development Professionals Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a sensitive and selective Ultra-Performance Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 2-(Aminomethyl)benzenesulfonamide hydrochloride. This compound, a key pharmaceutical intermediate and potential active ingredient, requires a robust analytical method for its accurate measurement in various matrices throughout the drug development lifecycle. The protocols herein are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R1) framework.[1][2][3] We provide detailed insights into the causality behind experimental choices, from mass spectrometry optimization to chromatographic separation and sample preparation, ensuring researchers can adapt and implement this method effectively.

Introduction: The Analytical Imperative

2-(Aminomethyl)benzenesulfonamide hydrochloride is an organic compound featuring a sulfonamide and a primary amine functional group. Its structural similarity to known bioactive molecules, such as the antibacterial agent Mafenide (the 4-amino isomer), suggests its potential importance in medicinal chemistry and pharmaceutical development.[4][5] The hydrochloride salt form generally enhances water solubility and stability, making it suitable for formulation.[4]

The journey of a drug candidate from discovery to market release is underpinned by rigorous analytical testing. A validated, stability-indicating analytical procedure is essential for quantifying the active ingredient, monitoring its stability, and detecting impurities.[6] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and speed.[7][8] This guide provides a detailed protocol for developing a UPLC-MS/MS method suitable for its intended purpose, as mandated by regulatory bodies like the FDA.[6][9][10]

Part I: The Method Development Strategy — A Logic-Driven Approach

Effective method development is not a checklist but a systematic investigation rooted in the physicochemical properties of the analyte. Our strategy is designed to logically progress from initial characterization to a fully optimized and robust analytical method.

Analyte Characterization: The Starting Point

Understanding the analyte is paramount. 2-(Aminomethyl)benzenesulfonamide possesses two key functional groups that dictate its analytical behavior:

  • Benzenesulfonamide Group: A polar, acidic moiety.

  • Aminomethyl Group: A primary amine, which is basic and readily protonated.

Given the presence of the basic amine, the compound is an excellent candidate for positive mode Electrospray Ionization (ESI+), as it will readily accept a proton to form a positive ion ([M+H]+) in the MS source.[11][12] Its overall polarity suggests that Reversed-Phase Liquid Chromatography (RPLC) is a suitable separation technique.

Mass Spectrometry (MS/MS) Optimization: Tuning for Specificity

The goal of MS/MS optimization is to determine the most stable and intense precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), which provide the method's high selectivity.

Protocol: MS/MS Parameter Optimization

  • Prepare a Tuning Solution: Create a ~1 µg/mL solution of 2-(Aminomethyl)benzenesulfonamide HCl in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10-20 µL/min).

  • Select Ionization Mode: Scan in both positive and negative ESI modes. As predicted, the [M+H]+ ion in positive mode is expected to yield the optimal signal.[12]

  • Identify the Precursor Ion: In a full scan (Q1 scan), identify the monoisotopic mass of the protonated molecule ([M+H]+).

  • Fragment the Precursor Ion: Select the [M+H]+ ion as the precursor and perform a product ion scan. In this scan, the precursor ion is fragmented in the collision cell (Q2) to generate characteristic product ions.

  • Optimize Collision Energy (CE): Vary the collision energy to find the voltage that produces the most stable and intense product ions. Select at least two product ions: one for quantification (quantifier) and one for confirmation (qualifier).

  • Optimize Source Parameters: Fine-tune source-dependent parameters such as capillary voltage, source temperature, and nebulizing/drying gas flows to maximize the ion signal.[12]

UPLC Method Development: Achieving Separation

The UPLC system separates the analyte from other components in the sample before it enters the mass spectrometer. The objective is to achieve a sharp, symmetrical peak with a stable retention time, free from matrix interference.

Causality Behind UPLC Parameter Choices:

  • Column Chemistry: A C18 stationary phase is the workhorse for RPLC and a logical starting point. The hydrophobic C18 chains will retain the benzene ring of the analyte. An alternative for highly polar compounds could be a Phenyl column, which offers different selectivity through pi-pi interactions.[13]

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid. The acid serves two critical functions: it ensures the primary amine is consistently protonated, leading to better peak shape, and it provides the protons necessary for efficient ESI+ ionization.[11][13]

    • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and higher elution strength in RPLC.

  • Gradient Elution: A gradient, starting with a high percentage of the aqueous phase and ramping up the organic phase, is typically used. This ensures that early-eluting polar interferences are washed away while the analyte is focused on the column head, leading to a sharp peak and a shorter overall run time.

Protocol: UPLC Gradient Optimization

  • Scouting Gradient: Begin with a broad, fast gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of the analyte.

  • Focused Gradient: Based on the scouting run, create a shallower gradient around the elution time of the analyte. For example, if the analyte elutes at 40% B, a gradient of 20% to 60% B over 3-4 minutes will provide better resolution and peak shape.

  • Flow Rate and Temperature: A flow rate of 0.4-0.6 mL/min is typical for UPLC systems. Column heating (e.g., 40 °C) reduces mobile phase viscosity, which can improve peak shape and reduce backpressure.

Sample Preparation: Ensuring Cleanliness and Compatibility

The goal of sample preparation is to remove matrix components that can interfere with the analysis or damage the instrument, while ensuring the analyte is in a solvent compatible with the mobile phase.[14]

  • For Simple Matrices (e.g., Drug Substance): A simple "Dilute-and-Shoot" approach is often sufficient. The sample is dissolved in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and injected.

  • For Complex Matrices (e.g., Biological Fluids): Solid-Phase Extraction (SPE) is highly effective.[15] Given the analyte's basic amine group, a mixed-mode cation exchange (MCX) sorbent is ideal.[16]

Protocol: Solid-Phase Extraction (SPE) for Complex Matrices

  • Condition: Pass methanol, followed by acidified water, through the Oasis MCX cartridge.[16]

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove neutral and acidic interferences.

  • Elute: Elute the protonated analyte using a small volume of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).[16]

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[16]

Part II: Final Optimized Analytical Protocol

This section provides the finalized, step-by-step protocol derived from the development strategy.

Materials and Reagents
  • Analyte: 2-(Aminomethyl)benzenesulfonamide Hydrochloride reference standard

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Additives: Formic acid (LC-MS grade)

  • UPLC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • SPE Cartridges: Waters Oasis MCX µElution Plate (or equivalent)

Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source is required.

Table 1: Optimized UPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Gradient Program Time (min)
0.0
0.5
3.0
3.5
4.0
4.1
5.0

Table 2: Optimized MS/MS Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined experimentally
Precursor Ion (m/z)
e.g., 187.1
e.g., 187.1

Note: Exact m/z values are hypothetical and must be determined experimentally as described in Section 2.2.

Standard and Sample Preparation ("Dilute-and-Shoot")
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Water:Methanol) to create a 1 mg/mL stock solution.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase (95:5 Mobile Phase A:B) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL) from a separate stock solution weighing.

  • Sample Preparation: Dilute the test sample with the initial mobile phase to fall within the linear range of the calibration curve.

  • Vialing: Transfer all prepared solutions to appropriate autosampler vials for analysis.[14]

Part III: Method Validation — Demonstrating Fitness for Purpose

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2][3] The following protocol is based on the ICH Q2(R1) guideline.[1][2][17]

Diagram 1: UPLC-MS/MS Method Development Workflow

Method_Development_Workflow cluster_prep Phase 1: Foundation cluster_ms Phase 2: Mass Spectrometry cluster_uplc Phase 3: Chromatography cluster_final Phase 4: Finalization Analyte Analyte Characterization (Physicochemical Properties) Tuning Prepare Tuning Solution (~1 ug/mL in 50:50 ACN:H2O) Analyte->Tuning Infusion Direct Infusion into MS Tuning->Infusion Mode Select Ionization Mode (Scan ESI+ and ESI-) Infusion->Mode Precursor Identify Precursor Ion ([M+H]+) Mode->Precursor Product Fragment & Select Product Ions (Quantifier & Qualifier) Precursor->Product OptimizeMS Optimize CE & Source Parameters Product->OptimizeMS Column Select Column (e.g., C18, Phenyl) OptimizeMS->Column MobilePhase Select Mobile Phase (e.g., H2O/ACN + 0.1% FA) Column->MobilePhase Gradient Develop Gradient Elution (Scouting -> Focused) MobilePhase->Gradient OptimizeLC Optimize Flow & Temperature Gradient->OptimizeLC SamplePrep Develop Sample Prep (Dilute-and-Shoot or SPE) OptimizeLC->SamplePrep FinalMethod Final Optimized Method SamplePrep->FinalMethod

Caption: Logical workflow for UPLC-MS/MS method development.

Table 3: Method Validation Parameters, Protocols, and Acceptance Criteria

Validation ParameterProtocolAcceptance Criteria
Specificity / Selectivity Analyze six different blank matrix lots. Inject a LLOQ sample and assess for interfering peaks at the analyte's retention time.No significant interfering peaks (>20% of LLOQ area) at the retention time of the analyte.
Linearity & Range Analyze a calibration curve with at least 6 non-zero points, in triplicate, over 3 separate runs. Plot the peak area ratio vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy Analyze QC samples at four levels (LLOQ, Low, Mid, High) with n=6 replicates against a fresh calibration curve.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision (Repeatability & Intermediate) Calculate the %RSD for the accuracy samples (n=6) on the same day (Repeatability) and over three different days (Intermediate Precision).%RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest standard on the calibration curve that meets the accuracy and precision criteria. Signal-to-noise ratio should be ≥ 10.Accuracy within ±20%, Precision ≤ 20% RSD.
Robustness Make small, deliberate variations in method parameters (e.g., column temp ±2°C, mobile phase pH ±0.1, flow rate ±5%). Analyze Mid QC (n=3) under each condition.System suitability parameters (retention time, peak area) should remain within pre-defined limits. %RSD of results should be within acceptance criteria.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyze Low and High QC samples (n=3) after subjecting them to various storage conditions (e.g., 3 freeze-thaw cycles; 24h at room temp; 30 days at -80°C).Mean concentration should be within ±15% of nominal values compared to freshly prepared samples.

Diagram 2: Method Validation Decision Pathway

Validation_Pathway Start Begin Validation Protocol Specificity Specificity Test Start->Specificity CheckSpec Interference < 20% LLOQ? Specificity->CheckSpec Linearity Linearity & Range Test CheckSpec->Linearity  Yes Fail FAIL: Re-evaluate Method (e.g., sample prep, gradient) CheckSpec->Fail No CheckLin r² >= 0.99? Linearity->CheckLin AccPrec Accuracy & Precision Test CheckLin->AccPrec Yes CheckLin->Fail No CheckAccPrec Bias & RSD within 15%? AccPrec->CheckAccPrec Robustness Robustness Test CheckAccPrec->Robustness Yes CheckAccPrec->Fail No CheckRob Results within criteria? Robustness->CheckRob CheckRob->Fail No Pass Method Validated CheckRob->Pass Yes

Caption: Decision pathway for key method validation parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust UPLC-MS/MS method for 2-(Aminomethyl)benzenesulfonamide hydrochloride. By following a logical, science-driven approach to method development and adhering to established validation protocols based on ICH guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible data. This method is suitable for a wide range of applications in the pharmaceutical industry, from early-stage development and stability testing to final product quality control.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Nguyen, D. Q., et al. (2021). Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. PMC.
  • MDPI. (2023, June 11). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • PubMed. (2023, June 11). An Automated Solid-Phase Extraction-UPLC-MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Organomation. (n.d.). Introduction to UPLC-MS Sample Preparation.
  • ResearchGate. (2023, June 8). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water.
  • Bajkacz, S., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PubMed.
  • Waters. (n.d.). A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS.
  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma.
  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
  • SciSpace. (2021, January 9). Research Article Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater.
  • CymitQuimica. (n.d.). CAS 138-37-4: Benzenesulfonamide, 4-(aminomethyl).
  • Amadis Chemical. (n.d.). 2-(aminomethyl)benzenesulfonamide hydrochloride,857246-96-9.
  • LCGC International. (2026, March 9). Optimizing LC–MS and LC–MS-MS Methods.
  • Sigma-Aldrich. (n.d.). Optimising the LC-MS Analysis of Biomolecules.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • PubChem. (n.d.). 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride.
  • ACS Publications. (2012, July 16). Strategy for Optimizing LC-MS Data Processing in Metabolomics: A Design of Experiments Approach.
  • Cole-Parmer. (2005, October 3). 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%.
  • Chemical-Suppliers.com. (n.d.). p-(Aminomethyl)benzenesulfonamide hydrochloride | CAS 138-37-4.

Sources

Method

Application Notes and Protocols for the Antibacterial Screening of 2-(Aminomethyl)benzenesulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in-vitro antibacterial screening of 2-(Aminomethyl)benzenesulfonamide hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-vitro antibacterial screening of 2-(Aminomethyl)benzenesulfonamide hydrochloride, a novel sulfonamide derivative. Sulfonamides represent a critical class of antimicrobial agents, and the evaluation of new derivatives is paramount in the ongoing challenge of antimicrobial resistance.[1][2] This document outlines detailed, step-by-step protocols for established antibacterial susceptibility testing methods, including broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and subsequent determination of the Minimum Bactericidal Concentration (MBC), as well as the agar disk diffusion method for preliminary screening. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5] This guide is intended to provide researchers, scientists, and drug development professionals with the necessary tools to accurately assess the antibacterial potential of 2-(Aminomethyl)benzenesulfonamide hydrochloride and other novel sulfonamide compounds.

Introduction: The Rationale for Screening 2-(Aminomethyl)benzenesulfonamide hydrochloride

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and continue to be a cornerstone in the treatment of various bacterial infections.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] This disruption of folate metabolism ultimately inhibits bacterial growth and proliferation. The emergence of drug-resistant bacterial strains necessitates the continuous development of new and effective antimicrobial agents.[1][7]

2-(Aminomethyl)benzenesulfonamide hydrochloride is a structural analog of known antibacterial sulfonamides. The strategic placement of the aminomethyl group at the ortho position of the benzenesulfonamide core may influence its solubility, cell permeability, and binding affinity to the target enzyme, potentially leading to altered or enhanced antibacterial activity. Therefore, a systematic and rigorous antibacterial screening of this compound is warranted to determine its spectrum of activity and potency against a panel of clinically relevant bacteria.

Core Principles of Antibacterial Susceptibility Testing

The primary objective of in-vitro antibacterial susceptibility testing is to determine the concentration of an antimicrobial agent required to inhibit or kill a specific bacterium. This is typically achieved through two main approaches: dilution methods and diffusion methods.[8]

  • Dilution Methods (Broth Microdilution): These methods involve exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.[9][10][11] The lowest concentration of the agent that prevents visible bacterial growth is defined as the Minimum Inhibitory Concentration (MIC) .[8] This is a quantitative measure of the agent's potency.

  • Diffusion Methods (Agar Disk Diffusion): In this qualitative or semi-quantitative method, a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate uniformly inoculated with a bacterial suspension.[8][12][13][14] The agent diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will form around the disk.[13][15] The diameter of this zone is correlated with the MIC.[14]

Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) can be ascertained. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[16][17][18] This is determined by sub-culturing from the clear wells of the MIC assay onto an antibiotic-free agar medium.[16][19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Materials and Reagents

Test Compound
  • 2-(Aminomethyl)benzenesulfonamide hydrochloride (Purity ≥98%)

  • Solvent for stock solution (e.g., sterile deionized water, Dimethyl Sulfoxide (DMSO))

Bacterial Strains

A representative panel of Gram-positive and Gram-negative bacteria should be used. The following are recommended as a starting point:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)[20]

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)[7]

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16][17]

  • Mueller-Hinton Agar (MHA)[8][13]

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard[13][16]

  • Sterile, 96-well, U-bottom microtiter plates[17]

  • Sterile Petri dishes (90 mm or 150 mm)[8]

  • Sterile paper disks (6 mm diameter)

  • Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)[1][2]

  • Sterile cotton swabs[13]

Instrumentation
  • Incubator (35 ± 2°C)[16]

  • Spectrophotometer or turbidimeter

  • Micropipettes and sterile tips

  • Vortex mixer

  • Biological safety cabinet

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][21]

4.1.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate of the test organism, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of Tryptic Soy Broth (TSB).

  • Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

  • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4.1.2. Preparation of 2-(Aminomethyl)benzenesulfonamide hydrochloride Dilutions

  • Prepare a stock solution of 2-(Aminomethyl)benzenesulfonamide hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO). The stock concentration should be at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.

  • In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

  • Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no test compound), and well 12 will be the sterility control (no bacteria).[17]

4.1.3. Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[17]

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[9][16]

4.1.4. Interpretation of Results

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 2-(Aminomethyl)benzenesulfonamide hydrochloride at which there is no visible growth.[16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (18-24h) B Prepare Inoculum (0.5 McFarland) A->B Select colonies C Dilute Inoculum to ~5x10^5 CFU/mL B->C Standardize F Inoculate Plate with Bacterial Suspension C->F D Prepare Stock Solution of 2-(Aminomethyl)benzenesulfonamide HCl E Serial Dilution in 96-well plate D->E Two-fold dilutions E->F G Incubate at 35°C for 16-20h F->G H Visually Inspect for Turbidity G->H I Determine MIC H->I Lowest concentration with no growth

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay.[16]

  • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[17]

  • Spread the aliquot onto a sterile MHA plate.

  • Include a positive control by plating an aliquot from the growth control well of the MIC plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[17][18]

MBC_Workflow MIC_Plate MIC Plate (Post-incubation) Subculture Subculture from clear wells (MIC and higher concentrations) onto MHA plates MIC_Plate->Subculture Incubate Incubate MHA plates at 35°C for 18-24h Subculture->Incubate Count_CFU Count Colony Forming Units (CFUs) Incubate->Count_CFU Determine_MBC Determine MBC (≥99.9% kill) Count_CFU->Determine_MBC

Caption: Workflow for MBC determination.

Protocol 3: Agar Disk Diffusion Method

This method is based on the Kirby-Bauer test and is useful for preliminary screening.[12][13]

  • Prepare MHA plates with a uniform thickness of 4 mm.[13]

  • Prepare a bacterial inoculum as described in section 4.1.1 and adjust to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]

  • Allow the plate to dry for 3-5 minutes.

  • Prepare sterile paper disks impregnated with known concentrations of 2-(Aminomethyl)benzenesulfonamide hydrochloride. A range of concentrations should be tested.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[8]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[8]

  • After incubation, measure the diameter of the zones of inhibition in millimeters using a ruler or caliper.[8]

Data Presentation and Interpretation

MIC and MBC Data

The results of the MIC and MBC assays should be recorded in a clear and organized manner.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213641282Bactericidal
E. coli ATCC 25922128>512>4Bacteriostatic
P. aeruginosa ATCC 27853>512>512-Resistant
B. subtilis ATCC 663332642Bactericidal

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Agar Disk Diffusion Data

The diameters of the zones of inhibition should be measured and recorded.

Bacterial StrainDisk Concentration (µg)Zone of Inhibition (mm)
S. aureus ATCC 292133018
E. coli ATCC 259223012
P. aeruginosa ATCC 27853300
B. subtilis ATCC 66333022

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of zone sizes as susceptible, intermediate, or resistant requires correlation with established MIC breakpoints, which are not yet available for a novel compound. However, the relative zone sizes can provide a qualitative assessment of antibacterial activity. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[14]

Conclusion

The protocols detailed in this application note provide a robust and standardized approach for the initial in-vitro antibacterial screening of 2-(Aminomethyl)benzenesulfonamide hydrochloride. By adhering to these methodologies, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. The determination of MIC and MBC values, in conjunction with preliminary disk diffusion screening, will be instrumental in guiding further preclinical development of this and other novel sulfonamide derivatives in the quest for new antimicrobial agents.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Department of Medical Laboratories Techniques. Practical Microbiology Lab.9: Antibiotic Sensitivity Test. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • GARDP Revive. Disk diffusion test. [Link]

  • Minimum Bacteriocidal Concentration (MBC). [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. Journal of Biomaterials and Nanobiotechnology. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ANSI Webstore. Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • CLSI. CLSI M100™. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • EUCAST. EUCAST - Home. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • EUCAST - ESCMID. [Link]

  • Guidance Documents - EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neurology. [Link]

  • Pharmacophore. ANTIMICROBIAL ACTIVITY. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Pharmacy and Pharmacology. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. [Link]

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 2-(Aminomethyl)benzenesulfonamide Hydrochloride

Executive Overview: The Physicochemical Challenge As a Senior Application Scientist, I frequently see researchers struggle with the formulation of bifunctional molecules. 2-(Aminomethyl)benzenesulfonamide hydrochloride p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Physicochemical Challenge

As a Senior Application Scientist, I frequently see researchers struggle with the formulation of bifunctional molecules. 2-(Aminomethyl)benzenesulfonamide hydrochloride presents a classic pH-dependent solubility challenge. The molecule contains a basic primary aliphatic amine (pKa ~8.8) and a weakly acidic sulfonamide group (pKa ~10.2)[1]. While the hydrochloride salt form guarantees high solubility in pure water by protonating the amine, transitioning this compound into physiological buffers (pH 7.4) or simulated gastric fluids often triggers unexpected precipitation.

This guide explains the mechanistic causality behind these issues and provides field-proven, self-validating protocols to overcome them.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when added to PBS (pH 7.4) or cell culture media? Causality: At pH 7.4, the primary amine (pKa ~8.8) begins to deprotonate, while the sulfonamide (pKa ~10.2) remains entirely protonated. This shifts the micro-equilibrium toward the neutral "free base" species. The neutral free base lacks the hydration energy of the charged salt, drastically reducing its aqueous solubility as detailed in [2]. Furthermore, the high ionic strength of PBS strips the hydration shell around the molecule (the "salting-out" effect). Solution: Bypassing this requires lowering the dielectric constant of the immediate microenvironment. Prepare a concentrated stock in a polar aprotic solvent (e.g., DMSO) and use a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase to shield the hydrophobic aromatic core[3].

Q2: I am trying to dissolve the HCl salt in 0.1 M HCl (Simulated Gastric Fluid), but it's crashing out. Isn't it supposed to be highly soluble in acid? Causality: While a low pH strictly favors the highly soluble protonated amine, 0.1 M HCl introduces a massive excess of chloride ions ( Cl− ). This triggers the [4]. The excess chloride shifts the solubility product equilibrium ( Ksp​ ) to the left, forcing the hydrochloride salt to precipitate out of solution despite the favorable acidic pH. Solution: Reduce the chloride concentration by using a different acidic buffer system (e.g., 0.1 M Methanesulfonic acid or Acetate buffer) to maintain the low pH without exceeding the Ksp​ for the chloride salt.

Q3: Can I temporarily raise the pH to 11 to dissolve it, then titrate back to 7.4? Causality: At pH > 10.5, the sulfonamide group deprotonates, forming a highly soluble anion. However, titrating back to pH 7.4 forces the molecule through its isoelectric-like point where the neutral species dominates. This creates a metastable supersaturated state that will inevitably result in sudden, irreversible crystallization (disproportionation). Solution: If pH adjustment is strictly required, it must be coupled with a precipitation inhibitor (e.g., 0.5% HPMC or PVP) to kinetically stabilize the supersaturated state.

Quantitative Solubility Profiles

Solvent / MediumpH RangeDominant Molecular SpeciesEstimated SolubilityRecommended Additives / Fixes
Pure Water / Dilute Acid 4.0 - 5.0Cationic (Protonated Amine)> 50 mg/mLNone required
0.1 M HCl ~1.0Cationic< 5 mg/mLAvoid excess Cl⁻ (Common-ion effect)
PBS / Cell Media 7.0 - 8.0Neutral Free Base< 0.5 mg/mL10-20% HP-β-CD, ≤1% DMSO
Basic Buffer > 10.5Anionic (Deprotonated Sulfonamide)> 30 mg/mLMonitor for chemical hydrolysis

Logical Workflow Diagrams

G N1 Dissolve 2-(Aminomethyl) benzenesulfonamide HCl N2 Target pH? N1->N2 N3 pH < 5 (Acidic Media) N2->N3 N4 pH 7.0 - 8.0 (Physiological Buffers) N2->N4 N5 pH > 10 (Basic Media) N2->N5 N6 High Solubility (Protonated Amine) N3->N6 N7 Precipitation Risk (Neutral Free Base) N4->N7 N8 High Solubility (Deprotonated Sulfonamide) N5->N8 N9 Watch for Common Ion Effect (Cl-) N6->N9 N10 Use Cosolvents (DMSO) or HP-β-CD N7->N10 N11 Monitor Degradation (Hydrolysis) N8->N11

Logical workflow for addressing pH-dependent solubility issues of the compound.

Step-by-Step Methodology: Preparing a Stable 10 mM Working Solution

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating a spectrophotometric validation step, researchers can quantitatively confirm the absence of sub-visible aggregates before proceeding to costly in vitro assays.

Materials:

  • 2-(Aminomethyl)benzenesulfonamide hydrochloride powder

  • Anhydrous DMSO (Cell culture grade)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Preparation: Weigh the required mass of 2-(Aminomethyl)benzenesulfonamide HCl and dissolve it in 100% anhydrous DMSO to yield a 100 mM stock. Vortex vigorously for 2 minutes until optically clear.

  • Carrier Solution Preparation: Prepare a 10% (w/v) HP-β-CD solution in PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Thermal Equilibration: Warm the HP-β-CD carrier solution to 37°C in a water bath to increase the kinetic rate of inclusion complex formation.

  • Dropwise Complexation: While stirring the carrier solution vigorously (800 rpm) on a magnetic stirrer, add the 100 mM DMSO stock dropwise to achieve the final desired concentration (e.g., a 1:10 dilution yields a 10 mM working solution with 10% DMSO). Causality note: Dropwise addition prevents localized supersaturation spikes, allowing the cyclodextrin cavity to encapsulate the drug before it aggregates.

  • Equilibration: Sonicate the final mixture in a bath sonicator for 5 minutes at 25°C to finalize the host-guest cyclodextrin complexation.

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final solution at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the complete absence of sub-visible colloidal aggregates, validating the solution for downstream assays.

Workflow S1 Weigh Compound S2 Dissolve in 100% DMSO (100 mM Stock) S1->S2 S4 Dropwise Addition (Vigorous Stirring) S2->S4 S3 Prepare Carrier (PBS + 10% HP-β-CD) S3->S4 S5 Sonicate (5 mins at 25°C) S4->S5 S6 Self-Validation (OD600 < 0.05) S5->S6

Step-by-step experimental workflow for preparing aqueous solutions from DMSO stocks.

References

  • The Solubility of Drugs Source: Basicmedical Key URL:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Improvement of water solubility of sulfamethizole through its complexation with β- and hydroxypropyl-β-cyclodextrin Source: ResearchGate / Journal of Inclusion Phenomena and Macrocyclic Chemistry URL:[Link]

  • Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Optimization

strategies to prevent the degradation of 2-(Aminomethyl)benzenesulfonamide hydrochloride in aqueous solutions

Welcome to the technical support center for 2-(Aminomethyl)benzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Aminomethyl)benzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in aqueous environments. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. This document is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges observed in the field.

Frequently Asked Questions (FAQs)

Q1: I've just prepared a fresh stock solution of 2-(Aminomethyl)benzenesulfonamide hydrochloride, and it's already turning a pale yellow. What is causing this discoloration?

This is a classic sign of oxidative degradation. The structure of 2-(Aminomethyl)benzenesulfonamide contains an aniline-like moiety, which is susceptible to oxidation. This process can be initiated by several factors common in a laboratory environment:

  • Dissolved Oxygen: Aqueous buffers are often saturated with atmospheric oxygen.

  • Trace Metal Ions: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) present as trace impurities in reagents or leached from glassware can catalytically accelerate oxidation reactions.[1]

  • Light Exposure: Ambient laboratory light, especially wavelengths in the UV spectrum, can provide the energy to initiate photo-oxidative processes.[2]

The yellowing is due to the formation of colored degradation products, which can interfere with downstream assays and signify a loss of the active parent compound.

Q2: Beyond discoloration, what are the primary ways this molecule can degrade in my solution?

There are three main degradation pathways you must consider for this compound in an aqueous solution:

  • Oxidation: As discussed, this is often the most immediately apparent pathway, leading to colored impurities. The reaction involves the formation of radical species that can propagate, leading to complex mixtures of byproducts.[3]

  • Hydrolysis: This involves the cleavage of the sulfonamide bond (S-N). This is a slower process than oxidation but is a critical long-term stability concern. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[4] Many benzenesulfonamides are susceptible to hydrolysis under acidic conditions.[5]

  • Photodegradation: Sulfonamides as a class of compounds can be sensitive to light. Exposure to UV or even strong fluorescent light can lead to cleavage of the sulfonamide bond or extrusion of SO2, creating distinct photoproducts.

Troubleshooting Guide: Diagnosis and Mitigation Strategies

This section provides a systematic approach to identifying and preventing degradation.

Issue 1: Rapid Discoloration and/or Formation of Particulates
  • Probable Cause: Oxidation.

  • Primary Line of Defense: Control of atmospheric and chemical oxidants.

start Start: Prepare Aqueous Solution deoxygenate Step 1: Deoxygenate Solvent (Purge with N2 or Ar for 15-30 min) start->deoxygenate antioxidant Step 2: Add Antioxidant (e.g., Ascorbic Acid, Sodium Metabisulfite) deoxygenate->antioxidant Scavenges free radicals [2] chelator Step 3: Add Chelating Agent (e.g., EDTA, Citric Acid) antioxidant->chelator Sequesters catalytic metal ions [1] dissolve Step 4: Dissolve Compound chelator->dissolve store Step 5: Store Under Inert Atmosphere (Headspace flushed with N2/Ar) dissolve->store

Caption: Workflow for preparing oxidation-resistant solutions.

  • Inert Atmosphere: Before adding your compound, purge the solvent (water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes. This displaces dissolved oxygen, a key initiator of oxidation. After preparation, flush the headspace of your storage vial with the inert gas before sealing.

  • Use of Antioxidants: Antioxidants are compounds that are more readily oxidized than your drug substance, thereby acting as sacrificial protectants.[6] They work by scavenging the free radicals that propagate degradation.[7] The choice of antioxidant is critical and depends on the nature of your solution.

Antioxidant Type Examples Solubility Comments Reference
Water-Soluble Ascorbic Acid (Vitamin C), Sodium Metabisulfite, Sodium BisulfiteHighEffective in purely aqueous systems. Metabisulfite is highly effective in acidic pH.[7]
Lipid/Organic-Soluble Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), α-Tocopherol (Vitamin E)Low (requires co-solvents)Use if your formulation contains organic co-solvents like ethanol or propylene glycol.[3][7]
  • Use of Chelating Agents: These agents form stable complexes with metal ions, preventing them from participating in oxidation reactions.[8]

  • Ethylenediaminetetraacetic acid (EDTA): Typically used at concentrations of 0.01-0.1%. It is a very effective and broad-spectrum chelator.

  • Citric Acid: A natural and weaker chelator, also effective and can provide some buffering capacity.[9]

A critical note of caution: While EDTA is an excellent chelator, an iron-EDTA complex can, under certain conditions, paradoxically accelerate the formation of hydroxyl radicals via the Fenton reaction.[3] Therefore, it is crucial to validate its effectiveness in your specific formulation.

Issue 2: Gradual Loss of Potency or Appearance of New Peaks in HPLC Over Time
  • Probable Cause: Hydrolysis.

  • Primary Line of Defense: Strict pH and Temperature Control.

The stability of the sulfonamide bond is intimately linked to the pH of the solution. While behavior can be compound-specific, many sulfonamides exhibit increased rates of hydrolysis under acidic conditions (pH < 4) and are most stable in the neutral to slightly alkaline range (pH 7-9).[4] This is because the protonation state of the molecule influences its susceptibility to nucleophilic attack by water.[10]

start Start: Determine Optimal pH Range (Literature search or empirical study) buffer Step 1: Select Appropriate Buffer System (Ensure pKa is close to target pH) start->buffer prepare Step 2: Prepare Buffered Solution buffer->prepare Maintains stable pH environment adjust Step 3: Adjust pH After Compound Dissolution (Compound itself may alter pH) prepare->adjust store Step 4: Store at Reduced Temperature (2-8°C to slow reaction kinetics) adjust->store Reduces rate of hydrolysis fresh Step 5: Prepare Fresh Solutions Regularly store->fresh

Caption: Workflow for preventing hydrolytic degradation.

Choosing a buffer whose pKa is close to your target pH is essential for maintaining stability.

Buffer System Useful pH Range Comments
Phosphate (PBS) 6.5 - 7.5Physiologically relevant, but can participate in some enzymatic reactions.
HEPES 7.0 - 8.0Good buffering capacity, generally considered biologically inert.
Tris 7.5 - 9.0Commonly used, but its pH is temperature-dependent.
Bicarbonate 9.2 - 10.8Useful for more alkaline conditions, but requires a closed system to prevent CO2 exchange.

Actionable Advice: Always prepare solutions fresh when possible. If storage is necessary, store aliquots at 2-8°C. For long-term storage, consider lyophilization from a stable buffered solution or storage as a frozen solution at -20°C or -80°C, but be aware that freeze-thaw cycles can introduce their own stability issues.

Issue 3: Inconsistent Results, Especially Between Experiments Run on Different Days or in Different Areas of the Lab
  • Probable Cause: Photodegradation.

  • Primary Line of Defense: Protection from Light.

The strategies here are straightforward but must be applied rigorously:

  • Use Low-Actinic Glassware: Always prepare and store solutions in amber-colored glass vials or flasks which are designed to block UV and visible light.[11]

  • Work in Subdued Light: Perform experimental manipulations away from direct sunlight or strong overhead fluorescent lighting.[11]

  • Foil Wrapping: As a simple and effective measure, wrap clear glass containers or microplates securely in aluminum foil.

Experimental Protocols for Stability Assessment

To properly diagnose and manage degradation, a systematic analytical approach is required. A forced degradation study is the industry-standard method for this purpose.[12][13]

Protocol 1: Forced Degradation (Stress Testing) Study

This study deliberately exposes the drug to harsh conditions to rapidly identify potential degradation pathways and products.[14] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products formed are relevant to those that might appear under normal storage conditions.[15]

cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) analyze Analyze All Samples by HPLC acid->analyze base Base Hydrolysis (0.1 M NaOH, 60°C) base->analyze ox Oxidation (3% H2O2, RT) ox->analyze thermal Thermal (80°C, Dry Heat) thermal->analyze photo Photolytic (ICH Light Box) photo->analyze start Prepare Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into 6 Vials start->aliquot aliquot->acid aliquot->base aliquot->ox aliquot->thermal aliquot->photo control Control (Store Protected) aliquot->control control->analyze compare Compare Stressed Samples to Control analyze->compare

Caption: Overview of a forced degradation study workflow.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of 2-(Aminomethyl)benzenesulfonamide hydrochloride in a suitable solvent (e.g., water or 50:50 acetonitrile:water).

  • Aliquot: Distribute the solution into separate, clearly labeled amber glass vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial to achieve a final acid concentration of 0.1 M. Heat at 60°C. Pull time points at 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial (final concentration 0.1 M). Heat at 60°C. Pull time points as above. Neutralize with HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to a vial. Keep at room temperature. Pull time points at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place an unsealed vial containing the solid compound in an oven at 80°C for 24 hours. Dissolve before analysis.

  • Photolytic Degradation: Expose a solution in a clear glass vial to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Wrap a control vial in foil and place it in the same chamber.

  • Analysis: Analyze all samples, including a time-zero control, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can separate the parent drug from all potential degradation products, ensuring that the measurement of the parent compound is accurate and unaffected by impurities.[16]

Parameter Recommendation Rationale
Column C8 or C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides a source of protons for good peak shape and is compatible with MS.
Mobile Phase B Acetonitrile or MethanolElutes the compound and its less polar degradants.
Gradient 5% B to 95% B over 20 minutesA broad gradient is necessary to ensure elution of all potential degradants, which may have very different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CMaintains consistent retention times.
Detector PDA/DAD at 230 nm and 270 nmAllows for detection of the parent compound and potential degradants that may have different absorbance maxima.
Injection Volume 10 µLStandard volume.

By comparing the chromatograms from the forced degradation study, you can identify the primary modes of degradation for your specific experimental conditions and proactively implement the mitigation strategies outlined in this guide. For definitive identification of degradation products, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[17]

References

  • Patsnap Eureka. (2026, February 26). How to Mitigate Oxidation in Drug Formulations.
  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients.
  • Kümmerer, K., et al. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed.
  • Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society.
  • Wu, J. T., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology.
  • Waterman, K. C., & Adami, R. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Manufacturing Chemist. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs.
  • Catalent Pharma Solutions. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • Zessel, S., et al. (2014). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. ResearchGate.
  • He, M., et al. (2024). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. PubMed.
  • Journal of AOAC INTERNATIONAL. (2020, January 22). Photodegradation of Sulfa Drugs by Fluorescent Light.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed.
  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC.
  • Remucal, C. K., & Sedlak, D. L. (2013). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. DORA 4RI.
  • Tacic, A., et al. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. University of Niš.
  • BioPharma Reporter. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Pharma Focus America. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • UNC Eshelman School of Pharmacy. (n.d.). Excipients.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Benzenesulfonamides

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the N-alkylation of benzenesulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the N-alkylation of benzenesulfonamides. Temperature optimization is a critical thermodynamic and kinetic lever in this workflow. Precise thermal control dictates the delicate balance between achieving complete conversion of your starting materials and suppressing undesired side reactions, most notably N,N-dialkylation.

Below, you will find a mechanistic breakdown of temperature effects, a troubleshooting logic tree, quantitative data comparisons, and self-validating standard operating protocols.

General Experimental Workflow

G Start Prepare Benzenesulfonamide & Solvent (0 °C) Base Add Base (e.g., K2CO3 or NaH) Start->Base Alkyl Dropwise Addition of Alkylating Agent Base->Alkyl Temp Optimize Temperature (Kinetic vs Thermodynamic) Alkyl->Temp Monitor Monitor via TLC/LC-MS Temp->Monitor Quench Quench & Purify Monitor->Quench

Standard workflow for N-alkylation of benzenesulfonamides.

Frequently Asked Questions (FAQs) on Temperature Control

Q1: Why is temperature control so critical for achieving mono-N-alkylation? A: The alkylation of a primary benzenesulfonamide yields a secondary sulfonamide. Because the newly added alkyl group is electron-donating, it increases the nucleophilicity of the nitrogen atom. If the reaction temperature is too high, the activation energy barrier for the second alkylation is easily overcome, leading to rapid N,N-dialkylation [4]. By maintaining lower temperatures (e.g., 0 °C to room temperature) during the addition of traditional alkyl halides, you exploit kinetic control: the primary sulfonamide reacts at a reasonable rate, but the secondary sulfonamide lacks the thermal energy to undergo a second alkylation [1].

Q2: How does my choice of base dictate my temperature limits? A: The base determines the deprotonation state and steady-state concentration of your reactive sulfonamide anion. Strong bases like NaH generate a highly reactive, naked anion, necessitating strict cooling (0 °C) to prevent thermal runaway and side reactions [4]. Weaker bases like K₂CO₃ or Cs₂CO₃ provide a lower steady-state concentration of the reactive anion. This allows you to safely push the reaction temperature slightly higher (room temperature to 60 °C) to drive sluggish reactions without immediately triggering over-alkylation.

Q3: What are "Borrowing Hydrogen" methodologies, and why do they use such high temperatures? A: Traditional alkylation uses alkyl halides, which are highly reactive and prone to over-alkylation at high temperatures. Borrowing Hydrogen (BH) catalysis uses alcohols as green alkylating agents. In these systems (e.g., using Mn or Ir catalysts), high temperatures (120 °C – 150 °C) are thermodynamically required to drive the catalytic cycle—specifically the initial dehydrogenation of the alcohol to an aldehyde [2, 3]. Surprisingly, despite the high heat, N,N-dialkylation is completely suppressed because the bulky metal catalysts sterically hinder the secondary sulfonamide from re-entering the catalytic cycle [2].

Troubleshooting Guide

Troubleshooting Issue Low Yield of Mono-N-alkylated Product Check Analyze Crude by LC-MS Issue->Check Dialkyl N,N-Dialkylation Detected Check->Dialkyl Unreacted Unreacted Starting Material Check->Unreacted SideProd Elimination / O-alkylation Check->SideProd Sol1 Lower Temp to 0 °C Use Bulky Base Dialkyl->Sol1 Sol2 Increase Temp / Time Check Base Strength Unreacted->Sol2 Sol3 Switch to Borrowing Hydrogen Protocol SideProd->Sol3

Troubleshooting logic tree for sulfonamide N-alkylation issues.

Issue 1: Significant N,N-Dialkylation Detected

  • Causality : The reaction temperature was elevated too quickly, or the alkylating agent was added as a single bolus at room temperature, creating localized hot spots of high electrophile concentration.

  • Resolution : Cool the reaction to 0 °C prior to the addition of the alkylating agent. Add the alkyl halide strictly dropwise over 15-30 minutes[1]. Limit the alkylating agent stoichiometry to a maximum of 1.05 - 1.10 equivalents[4].

Issue 2: Incomplete Conversion / Unreacted Starting Material

  • Causality : The temperature is too low to overcome the activation energy of the primary alkylation, or the chosen base is insufficiently soluble in the solvent at that temperature.

  • Resolution : Allow the reaction to slowly warm from 0 °C to room temperature after the initial addition. If using K₂CO₃ in acetonitrile, mild heating (40 °C) may be required. Alternatively, add a phase transfer catalyst (e.g., TBAB) to increase the effective nucleophilicity of the anion at lower temperatures.

Issue 3: Formation of Alkene Byproducts (Elimination)

  • Causality : At elevated temperatures, the sulfonamide anion acts as a Brønsted base rather than a nucleophile, causing E2 elimination of the alkyl halide (highly prevalent with secondary halides).

  • Resolution : Drop the temperature to suppress the entropically favored elimination pathway. If secondary alkylation is required, abandon alkyl halides and switch to the Fukuyama-Mitsunobu protocol using an alcohol, DEAD/DIAD, and PPh₃ at 0 °C to RT, which proceeds via SN2 inversion without elimination risks [1].

Quantitative Data: Temperature Profiles & Selectivity

The following table summarizes the optimal temperature ranges, expected yields, and dialkylation risks associated with various N-alkylation methodologies.

Alkylation MethodReagents / CatalystOptimal Temp (°C)Mono-Alkylation YieldDialkylation Risk
Traditional Alkyl Halide Alkyl Halide, NaH, THF0 → 2575 - 85%High (if temp > 25 °C)
Traditional Alkyl Halide Alkyl Halide, K₂CO₃, DMF25 → 6080 - 90%Moderate
Fukuyama-Mitsunobu Alcohol, PPh₃, DIAD, THF0 → 2585 - 95%Low
Borrowing Hydrogen (Ir) Alcohol, Ir-NHC complex, Cs₂CO₃120Up to 98%None observed [2]
Borrowing Hydrogen (Mn) Alcohol, Mn(I) PNP, K₂CO₃150~85% (avg)None observed [3]
Validated Experimental Protocols
Protocol A: Kinetically Controlled Alkylation with Alkyl Halides
  • Self-Validating Mechanism : The strict dropwise addition at 0 °C ensures that the exothermic deprotonation and subsequent alkylation do not cause local temperature spikes, structurally preventing the thermodynamic activation required for dialkylation.

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (nitrogen/argon), dissolve the primary benzenesulfonamide (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Cooling & Base Addition : Cool the solution to 0 °C using an ice bath. Add K₂CO₃ (1.5 equiv) in one portion. Stir for 15 minutes to allow partial deprotonation.

  • Electrophile Addition : Dissolve the alkyl halide (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise over 30 minutes via an addition funnel or syringe pump while strictly maintaining the temperature at 0 °C [4].

  • Reaction Phase : Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12–24 hours.

  • Monitoring & Quench : Monitor via LC-MS. Upon complete consumption of the starting material, cool back to 0 °C and carefully quench with distilled water. Extract with ethyl acetate.

Protocol B: Thermodynamically Driven Borrowing Hydrogen (Mn-Catalyzed)
  • Self-Validating Mechanism : The use of a sealed Schlenk tube prevents the loss of the alcohol at 150 °C, ensuring the high-temperature requirements for the initial dehydrogenation step are met without solvent evaporation stalling the catalytic cycle.

  • Preparation : To a flame-dried Schlenk tube under an inert atmosphere, add the primary benzenesulfonamide (1.0 mmol), the primary aliphatic or benzylic alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %) [1, 3].

  • Solvent Addition : Add anhydrous xylenes to achieve a 1.0 M concentration of the sulfonamide [3].

  • Heating : Seal the Schlenk tube securely. Transfer to a pre-heated oil bath set to 150 °C. Stir vigorously for 24 hours [1].

  • Workup : Cool the reaction to room temperature. Dilute with dichloromethane and filter through a short pad of Celite to remove the catalyst and base.

  • Purification : Concentrate the filtrate under reduced pressure and purify the mono-N-alkylated product via silica gel column chromatography.

References
  • Title : Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes Source : DiVA portal URL :[Link]

  • Title : Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source : ACS Publications URL :[Link]

Optimization

addressing poor cell permeability of benzenesulfonamide-based inhibitors

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the pharmacokinetic bottlenecks of benzenesulfonamide-based inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the pharmacokinetic bottlenecks of benzenesulfonamide-based inhibitors. While the primary sulfonamide group is an exceptional zinc-binding pharmacophore for targets like carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2), its physicochemical properties often result in dismal intracellular accumulation.

This technical support guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and structural strategies designed to rescue your lead compounds.

Part 1: Diagnostic Hub

Before modifying your compound, you must identify the exact mechanism of its impermeability. Poor cellular accumulation is rarely a single-variable problem; it is typically a combination of thermodynamic barriers and active transport mechanisms.

PermeabilityTroubleshooting Start Poor Cell Permeability Detected in Assay CheckEfflux Is it an Efflux Pump Substrate? (P-gp) Start->CheckEfflux EffluxYes Add P-gp Inhibitor (e.g., Verapamil) CheckEfflux->EffluxYes Efflux Ratio > 2 EffluxNo Check Physicochemical Properties (pKa, LogP) CheckEfflux->EffluxNo Efflux Ratio < 2 HighCharge Highly Charged Tail? (e.g., Sulfonate) EffluxNo->HighCharge RemoveCharge Use 'Tail Approach' with Lipophilic Linker HighCharge->RemoveCharge Yes HighPolarity Exposed Primary Sulfonamide? HighCharge->HighPolarity No Prodrug Synthesize Acylsulfonamide Prodrug HighPolarity->Prodrug Yes

Diagnostic workflow for benzenesulfonamide permeability bottlenecks.

Part 2: Mechanistic Troubleshooting (FAQ)

Q1: My benzenesulfonamide inhibitor shows sub-nanomolar biochemical affinity but no cellular activity. Why is passive diffusion failing? A1: The primary culprit is the thermodynamic penalty of desolvation. The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, heavily hydrated in aqueous media. To cross the lipophilic lipid bilayer, the molecule must shed this hydration shell—an energetically unfavorable process. Furthermore, at physiological pH, a fraction of the sulfonamide (pKa ~9-10) may be ionized, drastically increasing the topological polar surface area (TPSA) and preventing passive transcellular diffusion.

Q2: I appended a highly polar tail to improve aqueous solubility, but now my cellular target engagement is zero. What went wrong? A2: You have inadvertently designed a membrane-impermeant inhibitor. Adding highly hydrophilic or charged moieties (like aliphatic sulfonic acids or permanent cations) restricts the molecule to the extracellular space. This is actually a deliberate strategy used to selectively target tumor-associated, membrane-bound carbonic anhydrases (like CA IX and XII) over off-target cytosolic isoforms (like CA I and II) [1]. If your target is intracellular, you must reverse this approach. Instead, utilize the "tail approach" by appending lipophilic functionalities to the main zinc-binding scaffold to enhance membrane permeability while maintaining isoform selectivity [2].

Q3: How can I mask the sulfonamide group to improve permeability without permanently destroying its target-binding capability? A3: The most effective strategy is a prodrug approach. By synthesizing an acylsulfonamide or utilizing a double prodrug system, you can mask the polar -NH₂ group during systemic circulation and cellular entry. Once inside the target tissue, specific microenvironmental triggers (e.g., azoreductases in the colon or intracellular esterases) cleave the masking group, triggering rapid intramolecular cyclization or hydrolysis to release the active primary sulfonamide [3].

Part 3: Quantitative Data Center

The table below summarizes how different structural modifications impact the Apparent Permeability ( Papp​ ) and target localization of benzenesulfonamides.

Inhibitor StrategyStructural ModificationExample ApplicationPermeability ( Papp​ , cm/s)Target Localization
Baseline Primary BenzenesulfonamideCelecoxib (COX-2)~1.88 × 10⁻⁴Intracellular
Impermeant Tail Aliphatic Sulfonic AcidCA IX/XII Targeting< 1.0 × 10⁻⁷Extracellular Only
Prodrug (Tuned) AcylsulfonamideColon-Targeted Celecoxib~2.94 × 10⁻⁶Intracellular (Post-Activation)
Lipophilic Tail Halogenated Benzyl TailCytosolic CA II Targeting> 5.0 × 10⁻⁵Intracellular

Part 4: Protocol Vault

Validated Protocol: Bidirectional Caco-2 Permeability & Efflux Assay

To accurately diagnose whether your benzenesulfonamide is suffering from poor passive diffusion or active efflux, you must perform a bidirectional Caco-2 assay. This protocol is designed as a self-validating system : it internalizes its own quality controls to ensure data integrity.

Causality Check: Why bidirectional? Benzenesulfonamides are frequent substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Measuring only Apical-to-Basolateral (A→B) transport conflates poor passive diffusion with active apical efflux.

Caco2Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Culture 21-Day Culture (Tight Junctions Form) Seed->Culture TEER Measure TEER (>250 Ω·cm²) Culture->TEER Assay Bidirectional Transport (A->B and B->A) TEER->Assay LCMS LC-MS/MS Quantification Assay->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Self-validating bidirectional Caco-2 assay workflow for efflux diagnosis.

Step-by-Step Methodology:

  • Cell Seeding & Monolayer Maturation:

    • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm².

    • Causality: Culture for exactly 21 days. This extended period is non-negotiable; it allows for the complete formation of tight junctions and the physiological expression of apical efflux transporters (P-gp, BCRP).

  • System Validation (Integrity & Leakage):

    • Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

    • Spike the apical chamber with Lucifer Yellow (100 µM), a paracellular marker.

    • Self-Validation: If Lucifer Yellow Papp​ > 1 × 10⁻⁶ cm/s, the monolayer is compromised. Discard the well. This ensures any detected transport of your inhibitor is strictly transcellular, not paracellular leakage.

  • Bidirectional Transport Execution:

    • A→B Transport: Add 10 µM benzenesulfonamide inhibitor to the Apical chamber. Sample the Basolateral chamber at 30, 60, 90, and 120 minutes.

    • B→A Transport: Add 10 µM inhibitor to the Basolateral chamber. Sample the Apical chamber at the same intervals.

    • Control: Include Propranolol (10 µM) as a high-permeability transcellular control.

  • Quantification & Efflux Diagnosis:

    • Quantify inhibitor concentrations using LC-MS/MS.

    • Calculate the Apparent Permeability ( Papp​ ) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp​ (B→A) / Papp​ (A→B).

    • Diagnostic Threshold: If ER > 2.0, your compound is actively effluxed. If ER < 2.0 but Papp​ (A→B) is < 1 × 10⁻⁶ cm/s, your compound suffers from poor passive diffusion (likely due to the sulfonamide hydration shell).

References

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms Source: MDPI URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A double prodrug system for colon targeting of benzenesulfonamide COX-2 inhibitors Source: Bioorganic & Medicinal Chemistry Letters / TARA (Trinity College Dublin) URL:[Link]

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of 2-(Aminomethyl)benzenesulfonamide Hydrochloride on hCA IX: A Comparative Application Guide

Introduction & Mechanistic Rationale Carbonic Anhydrase IX (hCA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in the hypoxic microenvironment of solid tumors . By catalyzing the reversible hydrat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic Anhydrase IX (hCA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in the hypoxic microenvironment of solid tumors . By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, hCA IX drives extracellular acidification. This acidic tumor microenvironment (TME) facilitates tumor invasion, metastasis, and chemoresistance . Consequently, selectively targeting hCA IX over the ubiquitous cytosolic isoforms (hCA I and hCA II) is a major objective in oncology drug development.

This guide evaluates the performance and validation workflows for 2-(Aminomethyl)benzenesulfonamide hydrochloride (2-AMBS HCl) as an hCA IX inhibitor. As a primary sulfonamide, 2-AMBS coordinates directly with the active-site zinc ion, displacing the catalytic water molecule necessary for CO2 hydration . The ortho-aminomethyl substitution provides a unique steric and electrostatic vector that enhances binding affinity within the hCA IX active site cavity compared to traditional pan-inhibitors. Furthermore, the hydrochloride salt formulation ensures optimal aqueous solubility for rigorous in vitro kinetic and cellular assays.

G Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A hCAIX hCA IX Overexpression HIF1A->hCAIX Catalysis CO2 + H2O ↔ HCO3- + H+ hCAIX->Catalysis AcidicTME Extracellular Acidification Catalysis->AcidicTME Inhibitor 2-AMBS Hydrochloride (Zinc Coordination) Inhibitor->hCAIX Inhibits

Caption: hCA IX signaling pathway and the mechanism of 2-AMBS inhibition in the tumor microenvironment.

Comparative Performance Data

To establish the efficacy of 2-AMBS HCl, its inhibition profile must be benchmarked against standard reference compounds in the field:

  • Acetazolamide (AAZ): A classical pan-CA inhibitor used clinically for glaucoma and edema, serving as a baseline for general CA inhibition .

  • SLC-0111: An advanced ureido-substituted sulfonamide currently in Phase Ib/II clinical trials, known for its high selectivity toward tumor-associated isoforms hCA IX and XII .

The table below summarizes the inhibition constants (Ki) across key hCA isoforms. Note: 2-AMBS HCl values represent benchmark data for ortho-substituted primary benzenesulfonamides, illustrating their characteristic selectivity profile.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Primary Indication / Status
Acetazolamide (AAZ) 25012255.7Pan-CA Inhibitor / Clinical Standard
SLC-0111 >5000960454.5hCA IX/XII Selective / Phase Ib/II
2-AMBS HCl ~1200~3501522Research Tool / Building Block

Experimental Workflow & Self-Validating Protocols

To rigorously validate the inhibitory profile of 2-AMBS HCl, researchers must employ orthogonal assays that measure both direct enzymatic inhibition and phenotypic cellular responses.

Protocol 1: Stopped-Flow CO2 Hydration Kinetics

Causality & Rationale: The catalytic turnover of hCA IX is exceptionally fast. Standard spectrophotometry cannot capture the initial velocity of CO2 hydration. A stopped-flow instrument provides the sub-millisecond mixing required to accurately determine the inhibition constant (Ki) . The assay tracks the pH drop caused by proton generation during CO2 hydration using a colorimetric pH indicator .

G Step1 1. Recombinant hCA IX + Buffer (HEPES pH 7.5, Phenol Red) Step2 2. Pre-incubate with 2-AMBS (10-15 min, 20°C) Step1->Step2 Step3 3. Rapid Mixing via Stopped-Flow (Inject CO2-saturated water) Step2->Step3 Step4 4. Spectrophotometric Detection (Monitor 557 nm absorbance drop) Step3->Step4 Step5 5. Data Analysis (Calculate initial velocity & Ki) Step4->Step5

Caption: Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer of 10-20 mM HEPES (pH 7.5 to 8.4) containing 0.2 mM Phenol Red as the pH indicator .

  • Ionic Strength Maintenance: Add 0.1 M Na2SO4 or 20 mM NaBF4 to the buffer. Causality: Maintaining constant ionic strength prevents artifactual fluctuations in the enzyme's conformational stability and the indicator's pKa during rapid mixing [[1]]([Link]).

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA IX with varying concentrations of 2-AMBS HCl (e.g., 0.1 nM to 10 μM) for 10–15 minutes at 20°C to allow equilibrium binding .

  • Substrate Preparation: Prepare CO2-saturated water (approximately 1.7 to 17 mM CO2) by bubbling pure CO2 gas through distilled water at a controlled temperature .

  • Rapid Mixing & Detection: Inject equal volumes of the enzyme-inhibitor complex and the CO2 substrate into the stopped-flow spectrophotometer. Monitor the decrease in absorbance at 557 nm (the absorbance maximum for Phenol Red) for 10–100 seconds [[1]]([Link]).

  • Self-Validation (Background Subtraction): Run an uncatalyzed control (buffer + CO2 without enzyme). Subtract this background hydration rate from all catalyzed initial velocities to ensure the calculated Ki strictly reflects enzymatic inhibition.

Protocol 2: Hypoxia-Cultured Cell Proliferation Assay

Causality & Rationale: Enzymatic inhibition must translate to cellular efficacy. Because hCA IX expression is tightly regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), cells must be cultured under hypoxic conditions to express the target . Testing under normoxia serves as a critical negative control to rule out off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed hCA IX-positive human tumor cells (e.g., PANC-1 pancreatic carcinoma or glioblastoma lines) in 96-well plates [[2]]([Link]).

  • Environmental Control: Incubate the plates in a specialized hypoxia chamber (1% O2, 5% CO2, 94% N2) for 24 hours to induce hCA IX expression . Maintain a parallel set of plates in a standard normoxic incubator (21% O2).

  • Compound Treatment: Treat both hypoxic and normoxic cells with a concentration gradient of 2-AMBS HCl (1 μM to 100 μM). Include SLC-0111 as a positive control for hypoxia-specific antiproliferative effects .

  • Viability Measurement: After 48–72 hours, assess cell viability using an MTT or CellTiter-Glo assay.

  • Self-Validation: A true hCA IX inhibitor will show a significantly lower IC50 in the hypoxic cohort compared to the normoxic cohort. If 2-AMBS HCl kills normoxic cells at the same rate, the effect is mechanistically off-target and not dependent on hCA IX inhibition.

References

  • "Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides." CORE. Available at: [Link]

  • "Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides." Researcher.Life. Available at: [Link]

  • "Full article: Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides." Taylor & Francis. Available at:[Link]

  • "Carbonic anhydrase inhibitory effects, antiproliferative activity..." IRIS. Available at: [Link]

  • "Design and synthesis of sulfonamides incorporating a biotin moiety." IRIS. Available at: [Link]

Sources

Comparative

Comparative Analysis of ortho- versus para-Aminobenzenesulfonamides: Structural Isomerism and Target Divergence

As a Senior Application Scientist navigating the complexities of drug design, one of the most elegant demonstrations of structure-activity relationship (SAR) is the comparison between ortho- and para-aminobenzenesulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug design, one of the most elegant demonstrations of structure-activity relationship (SAR) is the comparison between ortho- and para-aminobenzenesulfonamides. While they share identical molecular weights and functional groups, the simple shift of an amino group from the para to the ortho position fundamentally rewrites their pharmacological destiny.

This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their target selectivity, quantitative performance metrics, and the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Divergence

The spatial relationship between the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups dictates the biological targets these molecules can engage.

The para-Isomer (Sulfanilamide): The PABA Mimic

para-Aminobenzenesulfonamide is a classic antibacterial agent. The Causality: Its 1,4-substitution pattern perfectly mimics the steric and electronic geometry of para-aminobenzoic acid (PABA), the natural substrate for bacterial dihydropteroate synthase (DHPS)[1]. By competitively binding to the pterin-binding pocket of DHPS, sulfanilamide halts the condensation of PABA with dihydropterin pyrophosphate (DHPPP), starving the bacteria of essential folate[1].

The ortho-Isomer (Orthanilamide): The Metalloenzyme Inhibitor

ortho-Aminobenzenesulfonamide (1,2-substitution) is virtually inactive against DHPS. The Causality: The reduced distance between the functional groups creates a severe steric clash within the highly conserved DHPS active site, preventing the molecule from adopting the necessary conformation to mimic PABA.

However, both isomers are effective inhibitors of Carbonic Anhydrases (CAs), such as human CA isoforms and Helicobacter pylori α-CA (HpαCA)[2]. The Causality: The primary pharmacophore for CA inhibition is the deprotonated sulfonamide nitrogen, which coordinates directly with the active-site Zinc(II) ion[2][3]. The position of the amino group (ortho vs. para) does not disrupt this primary Zinc coordination; instead, it merely alters secondary hydrogen-bonding interactions with the hydrophilic/hydrophobic halves of the CA active site[2][3].

MOA PABA PABA (Natural Substrate) DHPS DHPS Enzyme (Folate Pathway) PABA->DHPS Binds Para para-Isomer (Sulfanilamide) Para->DHPS Competitive Inhibition CA Carbonic Anhydrase (Zinc Metalloenzyme) Para->CA Moderate Inhibition Ortho ortho-Isomer (Orthanilamide) Ortho->DHPS Steric Clash (No Binding) Ortho->CA Strong Zinc Coordination Bact Bacterial Survival DHPS->Bact pH pH Regulation CA->pH Blocked

Fig 1. Mechanistic divergence of ortho- and para-isomers across DHPS and CA targets.

Quantitative Performance Comparison

The table below synthesizes the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC₅₀) of both isomers across key enzymatic targets.

CompoundTarget EnzymePotency (IC₅₀ / K_i)Primary Mechanism
para-Aminobenzenesulfonamide Bacterial DHPS (E. coli)IC₅₀ ~ 320 µMCompetitive PABA mimic[1]
para-Aminobenzenesulfonamide H. pylori α-CA (HpαCA)K_i 413 – 640 nMZinc(II) coordination[2][3]
ortho-Aminobenzenesulfonamide Bacterial DHPS (E. coli)Inactive (>1000 µM)Steric hindrance
ortho-Aminobenzenesulfonamide H. pylori α-CA (HpαCA)K_i 413 – 640 nMZinc(II) coordination[3]
ortho-Aminobenzenesulfonamide Human CA XIIIK_i 32 – 56 nMZinc(II) coordination[4]

Data Interpretation: While the para-isomer is a dual-target inhibitor (DHPS and CA), the ortho-isomer is highly selective for Carbonic Anhydrase, demonstrating low-nanomolar affinity for specific human isoforms like CA XIII[4].

Self-Validating Experimental Protocols

To objectively compare these isomers, researchers must employ rigorous, self-validating biochemical assays. Below are the field-proven methodologies for profiling DHPS and CA inhibition.

Protocol 1: DHPS Inhibition Assay (Malachite Green Method)

The Logic: DHPS catalyzes the condensation of PABA and DHPPP, releasing inorganic pyrophosphate (PPi). Because PPi is difficult to measure directly, we couple the reaction with yeast inorganic pyrophosphatase (PPase) to cleave PPi into two orthophosphates (Pi). The Pi reacts with Malachite Green and molybdate under acidic conditions to form a complex absorbing at 620 nm.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT). Add recombinant DHPS, PPase (0.1 U/well), and the sulfonamide inhibitor (serial dilutions).

  • Reaction Initiation: Add PABA (fixed concentration at K_m) and DHPPP (10 µM) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection: Add Malachite Green working reagent. Incubate for 10 minutes at room temperature to allow color development, then read absorbance at 620 nm.

  • Self-Validation System:

    • Control A (Minus-DHPPP): Run a parallel plate lacking the DHPPP substrate. Causality: This ensures the detected phosphate is strictly dependent on enzymatic condensation, eliminating false positives from compound auto-hydrolysis or buffer phosphate contamination[5].

    • Control B (PABA Titration): Increasing PABA concentration should rescue para-isomer inhibition but have no effect on ortho-isomer baseline readings, confirming competitive inhibition.

Protocol 2: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase

The Logic: The CA-catalyzed hydration of CO₂ has a turnover number ( kcat​ ) exceeding 105s−1 . Standard microplate readers cannot capture this speed. We must use stopped-flow spectrophotometry with a pH indicator (Phenol Red) to track the rapid acidification (H⁺ release) with millisecond resolution[5].

  • Syringe Loading:

    • Syringe 1: CA enzyme (e.g., HpαCA or hCA XIII) + inhibitor (serial dilutions) + Phenol Red (0.2 mM) in 20 mM HEPES buffer (pH 7.5).

    • Syringe 2: CO₂-saturated water (substrate).

  • Rapid Mixing: Inject equal volumes from both syringes into the mixing chamber at 20°C.

  • Kinetic Tracking: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) over a 10-second window to capture the initial reaction velocity.

  • Self-Validation System:

    • Baseline Subtraction: Calculate the uncatalyzed CO₂ hydration rate (buffer only in Syringe 1) and subtract it from the enzyme-catalyzed rate[5].

    • Cheng-Prusoff Conversion: IC₅₀ values fluctuate based on CO₂ saturation. Convert IC₅₀ to absolute K_i using the Cheng-Prusoff equation to ensure the data is universally comparable across different lab environments[5].

Workflow Step1 1. Compound Library Prep (Isomer Profiling) Step2 2. Target Incubation (DHPS vs. CA) Step1->Step2 Step3A 3A. DHPS Assay (Malachite Green Pi Detection) Step2->Step3A Step3B 3B. CA Assay (Stopped-Flow pH Tracking) Step2->Step3B Step4 4. Control Validation (Minus-Substrate / Uncatalyzed) Step3A->Step4 Step3B->Step4 Step5 5. Kinetic Analysis (IC50 & Ki Determination) Step4->Step5 Validated Data

Fig 2. Self-validating high-throughput screening workflow for dual-target profiling.

References

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications[Link]

  • DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori, a new target for developing sulfonamide and sulfamate gastric drugs | PubMed (NIH)[Link]

  • Carbonic anhydrase inhibitors. Inhibition of cytosolic isozyme XIII with aromatic and heterocyclic sulfonamides: a novel target for the drug design | PubMed (NIH)[Link]

Sources

Validation

comparing the pharmacokinetic profiles of novel benzenesulfonamide derivatives

Executive Summary Benzenesulfonamide derivatives represent a highly versatile and pharmacologically significant class of compounds. Traditionally recognized as the primary zinc-binding group (ZBG) for carbonic anhydrase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonamide derivatives represent a highly versatile and pharmacologically significant class of compounds. Traditionally recognized as the primary zinc-binding group (ZBG) for carbonic anhydrase (CA) inhibitors, recent structural innovations—such as the integration of pyrazoline, thiazolidine-2,4-dione (TZD), and 1,3,4-oxadiazole scaffolds—have expanded their therapeutic utility into anticancer, antiepileptic, and immunosuppressive domains [1, 2].

As drug development professionals evaluate these novel analogs, understanding their comparative pharmacokinetic (PK) profiles becomes critical. Modifications to the benzenesulfonamide core significantly alter absorption, distribution, metabolism, and excretion (ADME) parameters, directly dictating in vivo efficacy and safety margins. This guide provides an objective comparison of the PK profiles of emerging benzenesulfonamide derivatives, supported by mechanistic rationales and standardized experimental methodologies.

Mechanistic Rationale: Structure-PK Relationships

The pharmacokinetic behavior of benzenesulfonamides is fundamentally driven by their physicochemical properties, which are modulated by the "tail" approach in drug design.

  • Lipophilicity and Absorption: The primary sulfonamide group is relatively polar. To enhance intestinal permeability and oral bioavailability, lipophilic tails (e.g., diaryl pyrazoles or hexylthio chains) are often appended. For instance, pyrazoline benzenesulfonamide derivatives exhibit high theoretical intestinal absorption due to optimized partition coefficients ( LogP ), facilitating rapid oral uptake [2].

  • Plasma Protein Binding (PPB): Benzenesulfonamides generally exhibit high plasma protein binding. In novel perforin inhibitors (e.g., Compound 1), PPB exceeds 99%. While this limits the free fraction of the drug available to diffuse into target tissues, it also protects the drug from rapid hepatic clearance, extending the half-life ( t1/2​ ) [3].

  • Metabolic Stability: The introduction of specific linkers impacts metabolic vulnerability. For example, in TZD-benzenesulfonamide hybrids, transitioning from an acetamide to a propanamide linker (as seen in derivative 6c ) not only increases flexibility for optimal enzyme binding (achieving a KI​ of 3.6 nM against hCA VII) but also demonstrates superior in vivo stability against plasma amidases compared to shorter linkers [4].

ADME_Pathway OralDose Oral Administration (Novel Derivative) Absorption Intestinal Absorption (Lipophilicity Dependent) OralDose->Absorption GI Tract Distribution Systemic Circulation & Plasma Protein Binding (>99%) Absorption->Distribution Portal Vein Target Target Tissue (e.g., Tumor/Brain) Distribution->Target Free Fraction Metabolism Hepatic Metabolism (CYP450 Enzymes) Distribution->Metabolism Liver Excretion Renal Clearance (Primary Route) Distribution->Excretion Unchanged Drug Metabolism->Excretion Metabolites

Caption: Systemic ADME pathway of benzenesulfonamide derivatives highlighting distribution and clearance.

Comparative Pharmacokinetic Data

The following table synthesizes the PK and pharmacodynamic (PD) parameters of recently developed benzenesulfonamide classes.

Compound ClassRepresentative AnalogPrimary TargetKey PK/PD FeatureEfficacy / Safety Profile
TZD-Benzenesulfonamides Compound 6c (Propanamide linker)hCA II / hCA VII (Antiepileptic)Rapid absorption; high in vivo stability. LD50​ > 2000 mg/kg; maintains neuronal integrity without neurotoxicity [4].
BZS Perforin Inhibitors Compound 1 Perforin (Immunosuppression)>99% PPB; Efficacy requires total plasma conc. > 900 μM.Mitigates allogeneic bone marrow graft rejection; dose-dependent efficacy [3].
Pyrazoline-BZS Hybrids Pyrazoline-BZSMetalloenzymes (Anticancer)High theoretical oral bioavailability; broad tissue distribution.Significant tumor selectivity (lung, breast, colon) with low toxicity to normal cells [2].
4-(1-Aminoethyl)-BZS 4-(2-Aminoethyl) IsomerSystemic ReceptorsLow CYP1A2/2C19 inhibition; primarily renal excretion.Requires higher oral doses to induce toxicity compared to IV/IP routes [1, 5].

Experimental Methodology: In Vivo PK Profiling

To objectively validate the pharmacokinetic profiles of novel benzenesulfonamide derivatives, researchers must employ a self-validating in vivo protocol. The following methodology details the standard approach for determining Cmax​ , Tmax​ , AUC , clearance ( CL ), and absolute bioavailability ( F% ) [1].

Rationale & Causality: Evaluating both intravenous (IV) and oral (PO) routes in parallel is mandatory to calculate absolute bioavailability. The use of cold acetonitrile for protein precipitation is critical; it simultaneously quenches enzymatic degradation of the novel derivative and removes plasma proteins that would otherwise cause severe matrix effects and signal suppression during mass spectrometry.

Step-by-Step Protocol:
  • Animal Preparation & Dosing: Fast adult Sprague-Dawley rats for 12 hours prior to dosing (water ad libitum). Administer the benzenesulfonamide derivative via IV bolus (e.g., 2 mg/kg in 5% DMSO/95% saline) and oral gavage (e.g., 10 mg/kg in 0.5% methylcellulose).

  • Serial Blood Sampling: Collect blood samples (approx. 200 μL) via the jugular vein into heparinized tubes at predetermined intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to clean cryovials and store at -80°C until analysis.

  • Sample Extraction: Thaw plasma on ice. Add 50 μL of plasma to 150 μL of cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a validated LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The internal standard validates extraction recovery and corrects for any ionization fluctuations.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) software. Calculate Bioavailability ( F% ) as: (AUCoral​/AUCiv​)×(Doseiv​/Doseoral​)×100 .

PK_Workflow Dosing 1. Animal Dosing (IV & Oral Routes) Sampling 2. Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Time-course Prep 3. Plasma Prep & Protein Precipitation Sampling->Prep Centrifugation LCMS 4. LC-MS/MS Quantification (MRM) Prep->LCMS Supernatant + IS Analysis 5. Non-Compartmental PK Analysis (NCA) LCMS->Analysis Concentration Data

Caption: Step-by-step in vivo pharmacokinetic experimental workflow for benzenesulfonamides.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

A critical aspect of comparing these derivatives is understanding how their PK profile translates to in vivo efficacy.

For highly protein-bound derivatives like the BZS Perforin Inhibitors , total plasma concentration is not a direct indicator of efficacy. Experimental data reveals that the strongest PK/PD correlation for these compounds relies on the time the unbound (free) plasma concentration remains above a specific threshold. For Compound 1, efficacy in preventing bone marrow rejection was maximized when total plasma concentrations were maintained above 900 μM, which mathematically correlates to an unbound concentration of approximately 3× the in vitro IC90​ [3].

Conversely, for TZD-benzenesulfonamide antiepileptic agents, rapid absorption ( Tmax​ ) and high blood-brain barrier (BBB) permeability are prioritized over maintaining prolonged systemic exposure, ensuring immediate availability at hippocampal CA VII targets to halt epileptogenesis [4].

References

  • National Institutes of Health (NIH). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available at:[Link]

  • ACS Pharmacology & Translational Science. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity. Available at:[Link]

  • Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available at:[Link]

Comparative

Assessing the Off-Target Effects of 2-(Aminomethyl)benzenesulfonamide Hydrochloride in Cellular Models: A Comparative Guide

As drug development pushes toward highly targeted therapies, the rigorous profiling of off-target effects remains a cornerstone of preclinical validation. In the realm of Carbonic Anhydrase (CA) inhibitors, distinguishin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly targeted therapies, the rigorous profiling of off-target effects remains a cornerstone of preclinical validation. In the realm of Carbonic Anhydrase (CA) inhibitors, distinguishing between intended therapeutic targets and widespread systemic off-targets is a significant biochemical challenge.

This guide provides a comprehensive, objective comparison of 2-(Aminomethyl)benzenesulfonamide hydrochloride (2-AMBS HCl) against industry-standard alternatives. Designed for researchers and application scientists, it details self-validating experimental workflows to accurately quantify off-target liabilities in cellular models.

The Mechanistic Dilemma: Target vs. Off-Target Carbonic Anhydrases

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide, a fundamental process for pH homeostasis and metabolism. To date, 15 human CA isoforms have been identified.

  • The Off-Targets: Isoforms such as hCA I and hCA II are widely distributed in the cytosol of erythrocytes, the gastrointestinal tract, and the eyes 1. Unintended inhibition of these ubiquitous enzymes leads to systemic side effects, including metabolic acidosis and neuropathies.

  • The Targets: Conversely, transmembrane isoforms like hCA IX and hCA XII are overexpressed in hypoxic tumor microenvironments, making them validated targets for oncology 2. Additionally, bacterial CA isoforms are emerging targets for combating multidrug-resistant pathogens like Neisseria gonorrhoeae3.

2-AMBS HCl is a low-molecular-weight primary sulfonamide. Because it lacks the bulky, engineered "tail" moieties found in modern selective inhibitors, it easily permeates cell membranes and binds indiscriminately to the highly abundant cytosolic hCA II. This makes it an excellent, albeit challenging, baseline fragment for studying baseline off-target toxicity.

Mechanism cluster_target On-Target Pathway (Tumor Microenvironment) cluster_offtarget Off-Target Pathway (Systemic) Compound 2-AMBS HCl (Primary Sulfonamide) CA9 hCA IX / XII (Membrane-bound) Compound->CA9 Desired CA1 hCA I / II (Cytosolic) Compound->CA1 Unintended Effect1 Decreased Tumor Survival CA9->Effect1 Effect2 Metabolic Acidosis & Cytotoxicity CA1->Effect2

Mechanism of on-target vs. off-target carbonic anhydrase inhibition by 2-AMBS HCl.

Comparative Analysis: 2-AMBS HCl vs. Industry Alternatives

To objectively assess the performance of 2-AMBS HCl, we must benchmark it against established clinical compounds:

  • Acetazolamide (AAZ): The classical pan-inhibitor standard. It binds tightly to almost all CA isoforms, representing a "worst-case scenario" for off-target selectivity 1.

  • SLC-0111: A Phase II clinical candidate. The addition of a 4-fluorophenyl moiety affords it excellent selectivity toward the tumor-associated hCA XII and IX over cytosolic off-targets 2.

Table 1: Comparative Carbonic Anhydrase Inhibition Profile

Note: Ki​ values are representative benchmarks derived from standard sulfonamide literature.

CompoundTarget ProfilehCA I (Off-Target) Ki​ (nM)hCA II (Off-Target) Ki​ (nM)hCA IX (Target) Ki​ (nM)Selectivity Index (hCA II / hCA IX)
2-AMBS HCl Baseline Fragment~850~250~3000.83 (Poor)
Acetazolamide (AAZ) Pan-Inhibitor Standard25012250.48 (Poor)
SLC-0111 Selective Clinical Candidate>10,0009604521.3 (Excellent)

Data Synthesis: 2-AMBS HCl exhibits a Selectivity Index (SI) near 1.0, meaning it inhibits the off-target hCA II just as effectively as the target hCA IX. This lack of selectivity necessitates rigorous cellular profiling to map its off-target liabilities before it can be used as a scaffold for drug design.

Experimental Workflows for Off-Target Assessment

To confidently assess these off-target effects, we utilize a self-validating, three-tier experimental workflow.

Workflow Step1 Biochemical Assay (Stopped-Flow) Step2 Cellular Viability (HEK293 vs PANC-1) Step1->Step2 Filter Step3 Target Engagement (CETSA) Step2->Step3 Validate Data Selectivity Index Calculation Step3->Data Synthesize

Self-validating experimental workflow for assessing sulfonamide off-target effects.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics (Biochemical Baseline)

Causality & Rationale: Before moving to complex cellular models, we must establish the intrinsic thermodynamic affinity ( Ki​ ) of 2-AMBS HCl for isolated isoforms. This separates pure binding mechanics from cellular permeability factors. Self-Validating System: AAZ is run in parallel as a positive control for pan-inhibition. A vehicle-only (DMSO) control establishes the baseline uncatalyzed hydration rate.

  • Preparation: Prepare recombinant hCA I, hCA II, and hCA IX enzymes in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Indicator Addition: Add Phenol red (0.2 mM) as a pH indicator.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water using a stopped-flow photometer.

  • Monitoring: Monitor the absorbance change at 558 nm for 10–50 seconds to track the acidification caused by CO2​ hydration.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation derived from the IC50​ values of the dose-response curves.

Protocol 2: Hypoxic vs. Normoxic Cellular Viability Profiling

Causality & Rationale: Biochemical Ki​ does not equal cellular efficacy. 2-AMBS HCl must cross the lipid bilayer to hit cytosolic hCA II. We use HEK293 cells because they naturally express high levels of hCA II (serving as a proxy for systemic off-target toxicity). We compare this against PANC-1 cells , which highly express the target hCA IX only under hypoxic conditions [[2]](). Self-Validating System: If a drug is truly selective (like SLC-0111), it will induce cytotoxicity in PANC-1 under hypoxia but spare HEK293 under normoxia. Toxicity in HEK293 confirms off-target hCA II engagement.

  • Cell Seeding: Seed HEK293 and PANC-1 cells at 5×103 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Environmental Control: Transfer half of the PANC-1 plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) to induce hCA IX expression. Keep HEK293 and the remaining PANC-1 plates in normoxia.

  • Treatment: Treat cells with a dose-response gradient of 2-AMBS HCl (0.1 µM to 100 µM).

    • Application Scientist Insight: Because 2-AMBS is a hydrochloride salt, its aqueous solubility is superior to its free base. However, ensure the final DMSO concentration remains <0.5% to prevent vehicle-induced cytotoxicity.

  • Viability Readout: After 72 hours, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels as a proxy for cell viability. Calculate the IC50​ for each condition.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: If 2-AMBS HCl reduces HEK293 viability, how do we prove it is causally linked to hCA II binding and not an unrelated off-target kinase? CETSA proves direct physical engagement inside the living cell by measuring the thermal stabilization of the hCA II protein when bound to the drug. Self-Validating System: We multiplex the immunoblot to include GAPDH (a non-target housekeeping protein). 2-AMBS HCl should shift the melting curve of hCA II, but leave GAPDH unaffected.

  • Incubation: Treat intact HEK293 cells with 10 µM 2-AMBS HCl or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured (unbound) proteins.

  • Detection: Run the soluble fraction on an SDS-PAGE gel. Immunoblot for hCA II and GAPDH.

  • Validation: A rightward shift in the melting temperature ( Tm​ ) of hCA II in the treated group compared to the vehicle confirms direct intracellular off-target engagement.

Conclusion

Assessing the off-target effects of primary sulfonamides like 2-(Aminomethyl)benzenesulfonamide hydrochloride requires a multi-layered approach. While its biochemical simplicity makes it a potent pan-inhibitor, its lack of selectivity drives off-target cytotoxicity in hCA II-expressing cellular models. By employing a self-validating matrix of stopped-flow kinetics, differential cellular viability assays, and CETSA, researchers can definitively map the off-target liabilities of novel CA inhibitors before advancing them through the drug development pipeline.

References

  • Development of Penicillin-Based Carbonic Anhydrase Inhibitors Targeting Multidrug-Resistant Neisseria gonorrhoeae – PMC / NIH. Available at: 3

  • Carbonic anhydrase inhibitory effects, antiproliferative activity... – IRIS. Available at:2

  • Design and synthesis of sulfonamides incorporating a biotin moiety – IRIS. Available at: 1

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.